Methyl 2-(bromomethyl)-4-methoxybenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(bromomethyl)-4-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-13-8-3-4-9(10(12)14-2)7(5-8)6-11/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXENUXLNAPNGAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)OC)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20165387 | |
| Record name | p-Anisic acid, 2-bromomethyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20165387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15365-25-0 | |
| Record name | p-Anisic acid, 2-bromomethyl-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015365250 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Anisic acid, 2-bromomethyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20165387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 2-(bromomethyl)-4-methoxybenzoate (CAS 15365-25-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-(bromomethyl)-4-methoxybenzoate is a halogenated aromatic ester with the CAS number 15365-25-0. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on its role as an intermediate in organic synthesis. Due to the limited availability of specific application data for this isomer, this guide also draws on information from closely related structural analogs to provide a broader context for its reactivity and potential utility in pharmaceutical and materials science research.
Chemical Properties and Data
This compound is an off-white to yellow solid.[1] It is a versatile building block in organic chemistry, primarily owing to its reactive bromomethyl group.[1] The presence of both an electron-donating methoxy group and an electron-withdrawing methyl ester group on the aromatic ring influences its reactivity and solubility.[1]
Table 1: Physicochemical and Spectroscopic Data of this compound
| Property | Value | Source |
| CAS Number | 15365-25-0 | [1][2] |
| Molecular Formula | C₁₀H₁₁BrO₃ | [1][2] |
| Molecular Weight | 259.10 g/mol | [1][2] |
| Appearance | Off-white to yellow solid | [1] |
| Purity | ≥ 95% (Assay) | [1] |
| Storage Conditions | 0-8 °C | [1] |
| Solubility | Sparingly soluble in water. | [3] |
Spectroscopic Data:
While specific spectra for this compound (CAS 15365-25-0) are available from commercial suppliers, they are not publicly disseminated in research literature.[4][5] For researchers seeking to confirm the identity of this compound, ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) are the recommended analytical techniques.
Synthesis and Experimental Protocols
The primary synthetic route to this compound involves the radical bromination of the corresponding methylbenzoate precursor.
Synthesis of this compound
A common and effective method for the synthesis of this compound is the Wohl-Ziegler bromination of methyl 4-methoxy-2-methylbenzoate using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator such as dibenzoyl peroxide or azobisisobutyronitrile (AIBN).[6]
Experimental Protocol:
-
Materials:
-
Methyl 4-methoxy-2-methylbenzoate
-
N-Bromosuccinimide (NBS)
-
Dibenzoyl peroxide (or AIBN)
-
Tetrachloromethane (CCl₄)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
-
Procedure: [6]
-
Dissolve methyl 4-methoxy-2-methylbenzoate (1 equivalent) in tetrachloromethane.
-
Add a solution of N-bromosuccinimide (1.1 equivalents) in tetrachloromethane dropwise to the reaction mixture.
-
Add a catalytic amount of dibenzoyl peroxide.
-
Reflux the mixture for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Extract the aqueous mixture with dichloromethane (3x).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization or column chromatography if necessary.
-
-
Yield: Approximately 100% (crude).[6]
Diagram 1: Synthesis Workflow
Reactivity and Applications
Chemical Reactivity
The key reactive center of this compound is the benzylic bromide. The bromine atom is a good leaving group, making the benzylic carbon susceptible to nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of functional groups, including amines, alcohols, thiols, and carbanions.
Diagram 2: Reactivity Profile
Applications in Synthesis
This compound is a valuable intermediate in organic synthesis. It is particularly useful in the construction of more complex molecules, including those with potential biological activity. Its applications are found in several areas:
-
Pharmaceutical Synthesis: It serves as a building block for the synthesis of various pharmaceutical agents. While specific examples for this isomer are not prevalent in the literature, it is suggested to be an intermediate in the development of anti-inflammatory and analgesic drugs.[1]
-
Agrochemicals: This compound can be utilized in the development of new agrochemicals.[1]
-
Materials Science: It finds use in the formulation of specialty polymers and resins, contributing to enhanced material properties.[1]
Note on Drug Development Applications: An extensive search of scientific literature and patent databases did not reveal specific, publicly documented instances of this compound (CAS 15365-25-0) being used in the synthesis of a named pharmaceutical compound or a molecule with a defined biological target or signaling pathway. The applications of its isomers, such as methyl 4-(bromomethyl)benzoate, are more widely reported.
Safety and Handling
Detailed toxicological data for this compound is not available. As with all brominated organic compounds, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
Conclusion
This compound is a reactive and versatile chemical intermediate with potential applications in pharmaceutical synthesis, agrochemicals, and materials science. Its synthesis via radical bromination is a well-established and high-yielding process. While the full extent of its utility in drug development is not yet fully documented in publicly available literature, its chemical properties make it a valuable tool for synthetic chemists. Further research into the specific applications of this isomer could unveil novel synthetic pathways and lead to the discovery of new biologically active molecules.
References
A Comprehensive Technical Guide to the Physical Properties of Methyl 2-(bromomethyl)-4-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physical properties of Methyl 2-(bromomethyl)-4-methoxybenzoate (CAS No. 15365-25-0). The information is compiled from various chemical data sources and is intended to support research, development, and drug discovery activities. This document adheres to stringent data presentation and experimental protocol standards to ensure clarity and reproducibility.
Core Physical and Chemical Data
This compound is a substituted aromatic compound with the molecular formula C₁₀H₁₁BrO₃.[1][2] It is often described as an off-white to yellow solid.[1][2][3] The structural formula of this compound is presented below:
A summary of the key physical properties is provided in the table below for quick reference. It is important to note that while several physical properties have been reported, a definitive experimental melting point for this specific isomer is not consistently available in the public domain.
| Property | Value | Source(s) |
| CAS Number | 15365-25-0 | [1][2] |
| Molecular Formula | C₁₀H₁₁BrO₃ | [1][2] |
| Molecular Weight | 259.1 g/mol | [1][2] |
| Appearance | Off-white to yellow solid | [1][2][3] |
| Boiling Point | 350.4 °C at 760 mmHg | [3] |
| Density | 1.432 g/cm³ | [4] |
| Solubility in Water | Sparingly soluble | [5] |
| Storage Conditions | 2-8°C | [6] |
Experimental Protocols
Detailed methodologies for the determination of key physical properties are outlined below. These protocols are generalized and should be adapted based on available laboratory equipment and safety guidelines.
Determination of Melting Point (Capillary Method)
A precise melting point is a critical indicator of purity for a solid compound. The following is a standard protocol for its determination.
Materials:
-
This compound sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Mortar and pestle
Procedure:
-
Ensure the sample of this compound is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.
-
Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point (if a preliminary rough measurement has been made).
-
Decrease the heating rate to 1-2°C per minute to ensure accurate determination.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.
-
For accuracy, repeat the determination at least two more times and calculate the average melting point range.
Determination of Solubility
The solubility of a compound in various solvents is a fundamental physical property that informs purification methods and reaction conditions.
Materials:
-
This compound sample
-
A range of solvents (e.g., water, ethanol, methanol, acetone, toluene, hexane)
-
Small test tubes or vials
-
Vortex mixer or magnetic stirrer
-
Graduated pipettes or syringes
Procedure:
-
Add a precisely weighed amount of this compound (e.g., 10 mg) to a clean, dry test tube.
-
Add a small, measured volume of the chosen solvent (e.g., 0.1 mL) to the test tube.
-
Agitate the mixture vigorously using a vortex mixer or magnetic stirrer for a set period (e.g., 1-2 minutes).
-
Visually inspect the solution. If the solid has completely dissolved, the compound is soluble at that concentration.
-
If the solid has not completely dissolved, continue to add the solvent in small, measured increments, agitating thoroughly after each addition, until the solid dissolves or a maximum volume is reached.
-
Record the amount of solvent required to dissolve the sample to quantify the solubility. Express the solubility in terms of mg/mL or mol/L.
-
Repeat the procedure for each solvent to be tested.
Synthesis and Purification Workflow
Caption: Generalized workflow for the synthesis and purification of this compound.
This guide provides a foundational understanding of the physical properties of this compound. For critical applications, it is recommended that these properties be determined experimentally with the specific batch of the compound being used.
References
Methyl 2-(bromomethyl)-4-methoxybenzoate molecular structure
An In-Depth Technical Guide to Methyl 2-(bromomethyl)-4-methoxybenzoate
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and analysis of this compound, a key chemical intermediate. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Molecular Structure and Properties
This compound is an aromatic compound characterized by a benzene ring substituted with a methyl ester, a bromomethyl group, and a methoxy group.
Table 1: Chemical Identifiers and Properties
| Property | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 15365-25-0 | [1][2] |
| Molecular Formula | C₁₀H₁₁BrO₃ | [1][2] |
| Molecular Weight | 259.1 g/mol | [1][2] |
| Canonical SMILES | COC1=CC(=C(C=C1)C(=O)OC)CBr | |
| InChI Key | DCXFLSHDURQRML-UHFFFAOYSA-N | [3] |
Table 2: Physical and Chemical Properties
| Property | Value | Reference |
| Appearance | White Solid | [4] |
| Boiling Point | 100-108 °C at 0.01 mmHg (for isomer 139102-34-4) | |
| Melting Point | 33 °C (for isomer 139102-34-4) | |
| Solubility | Soluble in organic solvents like ethanol and ether; limited solubility in water. | [5] |
Spectroscopic Data
Table 3: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8-8.0 | d | 1H | Ar-H |
| ~6.8-7.0 | m | 2H | Ar-H |
| ~4.9 | s | 2H | -CH₂Br |
| ~3.9 | s | 3H | -COOCH₃ |
| ~3.8 | s | 3H | Ar-OCH₃ |
Table 4: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~166 | C=O (ester) |
| ~162 | Ar-C (C4-OCH₃) |
| ~138 | Ar-C (C2-CH₂Br) |
| ~132 | Ar-CH |
| ~118 | Ar-C (C1) |
| ~115 | Ar-CH |
| ~113 | Ar-CH |
| ~55 | Ar-OCH₃ |
| ~52 | -COOCH₃ |
| ~30 | -CH₂Br |
Table 5: Predicted IR and Mass Spectrometry Data
| Technique | Key Peaks/Fragments |
| IR Spectroscopy | ~1720 cm⁻¹ (C=O stretch, ester), ~1250 cm⁻¹ (C-O stretch, ether), ~680 cm⁻¹ (C-Br stretch) |
| Mass Spectrometry (MS) | m/z 258/260 (M⁺, bromine isotopes), m/z 179 (M⁺ - Br), m/z 148 (M⁺ - Br - OCH₃) |
Experimental Protocols
Synthesis via Radical Bromination
A common method for the synthesis of benzylic bromides like this compound is through the radical bromination of the corresponding methyl-substituted precursor, Methyl 2-methyl-4-methoxybenzoate. This reaction is typically initiated using N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or via photochemical initiation.[7][8]
Materials:
-
Methyl 2-methyl-4-methoxybenzoate
-
N-bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Methyl 2-methyl-4-methoxybenzoate (1.0 eq).
-
Solvent and Reagents: Add the solvent (e.g., CCl₄). Add N-bromosuccinimide (1.05 eq) and a catalytic amount of AIBN (e.g., 0.05 eq) to the flask.[7]
-
Initiation: Heat the mixture to reflux (approximately 77 °C for CCl₄) and maintain this temperature for several hours. Alternatively, the reaction can be initiated photochemically using a UV lamp at a lower temperature (0-5 °C).[8]
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the succinimide byproduct.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution and then with brine to remove any remaining acidic impurities.[7]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.[7]
Purification: The crude product can be purified using silica gel column chromatography. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically effective for separating the desired product from unreacted starting material and any di-brominated byproducts.[7]
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[6]
-
¹H NMR Acquisition: Use a standard pulse sequence on a 400 MHz or higher spectrometer. Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum where each unique carbon atom appears as a single line.
Visualized Workflows
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical workflow for the structural characterization of the synthesized compound.
Safety and Handling
This compound and related brominated aromatic compounds should be handled with care in a well-ventilated fume hood.[9]
Table 6: GHS Hazard Information (for related compounds)
| Hazard Class | Hazard Statement | Reference |
| Acute Toxicity, Oral | H302: Harmful if swallowed | [3] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | [3][4] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | [3][4] |
| STOT - Single Exposure | H335: May cause respiratory irritation | [3][4] |
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[9]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[9]
-
Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.
-
Respiratory Protection: Use a NIOSH/MSHA-approved respirator if ventilation is inadequate or if dust/vapors are generated.[9]
Storage: Store in a dry, cool, and well-ventilated place. Keep the container tightly closed and store in an area designated for corrosive materials.[4][9] Incompatible materials include strong oxidizing agents and strong bases.[9]
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[1]
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[1][4]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][9]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[1]
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. Methyl 4-(bromomethyl)-2-methoxybenzoate | C10H11BrO3 | CID 11288398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. CAS 121-98-2: Methyl 4-methoxybenzoate | CymitQuimica [cymitquimica.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google Patents [patents.google.com]
- 9. fishersci.com [fishersci.com]
An In-depth Technical Guide on the Solubility of Methyl 2-(bromomethyl)-4-methoxybenzoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 2-(bromomethyl)-4-methoxybenzoate, a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1] Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information, physicochemical properties, and standardized experimental protocols for determining solubility.
Physicochemical Properties
A foundational understanding of a compound's physicochemical properties is crucial for predicting its behavior in various solvent systems.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₁BrO₃ | [2] |
| Molecular Weight | 259.1 g/mol | [2][3] |
| Boiling Point | 350.4°C at 760 mmHg | [4] |
| Density | 1.432 g/cm³ | [4] |
| Flash Point | 165.7°C | [4] |
| Vapor Pressure | 4.41E-05 mmHg at 25°C | [4] |
Solubility Profile
For illustrative purposes, the table below presents qualitative solubility data for a structurally similar compound, Methyl 4-(bromomethyl)-3-methoxybenzoate . This information can serve as a preliminary guide for solvent selection in experimental settings, though empirical verification for the target compound is essential.
| Solvent | Qualitative Solubility |
| N,N-Dimethylformamide (DMF) | Very soluble |
| Methanol | Soluble |
| Glacial Acetic Acid | Sparingly soluble |
| Chloroform | Very slightly soluble |
| Water | Practically insoluble |
| Data for the related compound Methyl 4-(bromomethyl)-3-methoxybenzoate[6] |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a compound like this compound in various organic solvents. This method is based on the isothermal shake-flask method, a widely accepted technique for solubility measurement.
Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile, dimethyl sulfoxide)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another suitable analytical instrument (e.g., UV-Vis spectrophotometer).
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Analysis:
-
Accurately dilute the filtered solution with the respective solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted solution using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to quantify the solute concentration in the experimental samples.
-
-
Data Reporting:
-
Calculate the solubility as the concentration of the solute in the saturated solution.
-
Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: A flowchart of the isothermal shake-flask method for solubility determination.
This guide provides a framework for understanding and determining the solubility of this compound. For specific applications, it is imperative to conduct empirical studies to obtain precise quantitative solubility data in the solvent systems of interest.
References
An In-depth Technical Guide to Methyl 2-(bromomethyl)-4-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-(bromomethyl)-4-methoxybenzoate is a key organic intermediate, instrumental in the synthesis of a variety of compounds within the pharmaceutical, agrochemical, and materials science sectors. Its bifunctional nature, featuring a reactive bromomethyl group and a methoxy-substituted benzene ring, makes it a versatile building block for complex molecular architectures. This guide provides a comprehensive overview of its discovery and history, detailed synthesis protocols, physical and chemical properties, and significant applications, with a focus on its role in drug development.
Introduction and Historical Context
While the precise first synthesis of this compound is not prominently documented in readily available historical records, its emergence is intrinsically linked to the broader development of synthetic organic chemistry. The methodologies employed for its synthesis, primarily the radical bromination of benzylic positions, were well-established by the mid-20th century. The synthesis of structurally similar isomers, such as methyl 4-(bromomethyl)-3-methoxybenzoate, has been cited in medicinal chemistry literature from the late 1970s and 1980s, suggesting that the synthesis of the 2-(bromomethyl)-4-methoxy isomer likely occurred within a similar timeframe as chemists explored various substitution patterns on the benzene ring to modulate biological activity in drug discovery programs. Its utility as a building block in the synthesis of anti-inflammatory and analgesic drugs has been a primary driver of its continued relevance.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value |
| CAS Number | 15365-25-0 |
| Molecular Formula | C₁₀H₁₁BrO₃ |
| Molecular Weight | 259.1 g/mol |
| Appearance | Off-white to yellow solid |
| Purity | ≥ 95% (Assay) |
| Storage Temperature | 0-8 °C |
Synthesis and Experimental Protocols
The most common and efficient method for the synthesis of this compound is through the radical bromination of its precursor, methyl 4-methoxy-2-methylbenzoate.
General Synthesis Pathway
The overall reaction involves the selective bromination of the benzylic methyl group using a brominating agent and a radical initiator.
The Reactive Nature of the Bromomethyl Group in Substituted Benzoates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The reactivity of the bromomethyl group attached to a substituted benzoate core is a critical parameter in organic synthesis, particularly in the fields of medicinal chemistry and materials science. This functional group serves as a versatile handle for introducing the benzoate moiety into a wide range of molecules through nucleophilic substitution reactions. Understanding the influence of substituents on the benzene ring upon the reactivity of the benzylic bromide is paramount for reaction design, optimization, and the prediction of product formation. This technical guide provides a comprehensive overview of the factors governing the reactivity of the bromomethyl group in substituted benzoates, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.
Reaction Mechanisms: A Dichotomy of Pathways
The reaction of a bromomethyl group in a substituted benzoate with a nucleophile primarily proceeds through one of two classical nucleophilic substitution mechanisms: the unimolecular (SN1) or the bimolecular (SN2) pathway. The operative mechanism is dictated by the structure of the benzoate, the nature of the nucleophile, the solvent polarity, and the reaction temperature.
SN1 Pathway: This two-step mechanism involves the initial, rate-determining departure of the bromide ion to form a relatively stable benzylic carbocation. This intermediate is stabilized by resonance with the aromatic ring. In a subsequent fast step, the carbocation is attacked by the nucleophile. Electron-donating groups on the benzoate ring enhance the stability of the benzylic carbocation, thereby accelerating the SN1 reaction. Polar, protic solvents that can solvate both the departing anion and the carbocation intermediate also favor this pathway.
SN2 Pathway: This is a single-step, concerted mechanism where the nucleophile attacks the electrophilic benzylic carbon at the same time as the bromide ion departs. This process involves a five-coordinate transition state. The reaction rate is dependent on the concentration of both the substrate and the nucleophile. Steric hindrance around the reaction center can significantly impede the SN2 mechanism. Therefore, less hindered primary benzylic bromides, such as those found in bromomethyl benzoates, are susceptible to this pathway, especially with strong, unhindered nucleophiles in polar aprotic solvents.
Substituent Effects and Hammett Analysis
The electronic nature of the substituents on the benzoate ring plays a crucial role in modulating the reactivity of the bromomethyl group. The Hammett equation, a linear free-energy relationship, is a powerful tool for quantifying these effects. It relates the logarithm of the reaction rate constant (k) or equilibrium constant (K) of a substituted aromatic compound to that of the unsubstituted parent compound through the substituent constant (σ) and the reaction constant (ρ).
log(k/k₀) = ρσ
-
Substituent Constant (σ): This parameter is specific to a particular substituent and its position (meta or para) on the ring. Positive σ values indicate electron-withdrawing groups (e.g., -NO₂, -CN), while negative values signify electron-donating groups (e.g., -OCH₃, -CH₃).
-
Reaction Constant (ρ): This value reflects the sensitivity of the reaction to substituent effects.
-
A negative ρ value indicates that the reaction is accelerated by electron-donating groups, suggesting the development of a positive charge in the transition state. This is characteristic of an SN1 mechanism where the formation of a benzylic carbocation is the rate-determining step.
-
A positive ρ value implies that the reaction is favored by electron-withdrawing groups, indicating the buildup of negative charge in the transition state. For nucleophilic substitution at the benzylic position, the interpretation is more nuanced. While a large positive ρ is not typical, a small positive or negative value can be observed for SN2 reactions, reflecting the balance of bond-breaking and bond-making in the transition state.
-
Curved Hammett plots can be observed when there is a change in the reaction mechanism or the rate-determining step as the electronic nature of the substituent is varied. For instance, a shift from an SN2 to an SN1 mechanism may occur as substituents become more electron-donating.
Quantitative Reactivity Data
Table 1: First-Order Rate Constants (k_solv) for Solvolysis of Ring-Substituted Benzyl Chlorides in 20% Acetonitrile in Water at 25 °C.
| Substituent(s) | k_solv (s⁻¹) |
| 4-Methoxy | 2.2 |
| 4-Methyl | 1.5 x 10⁻² |
| H | 4.1 x 10⁻⁴ |
| 4-Chloro | 1.1 x 10⁻⁴ |
| 3-Nitro | 1.1 x 10⁻⁶ |
| 3,5-Dinitro | 1.1 x 10⁻⁸ |
Disclaimer: The data presented is for substituted benzyl chlorides and is intended to illustrate the general trends in reactivity. Absolute rate constants for substituted bromomethyl benzoates will differ but are expected to follow similar substituent-dependent patterns.
The data clearly shows that electron-donating groups (e.g., 4-methoxy) significantly accelerate the rate of solvolysis, consistent with an SN1 mechanism proceeding through a stabilized benzylic carbocation. Conversely, electron-withdrawing groups (e.g., 3-nitro, 3,5-dinitro) drastically decrease the reaction rate.
Experimental Protocols
Synthesis of Substituted Bromomethyl Benzoates via Wohl-Ziegler Bromination
This protocol describes a general method for the synthesis of substituted bromomethyl benzoates from the corresponding methyl-substituted benzoates using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator.
Materials:
-
Substituted methyl benzoate
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a dry round-bottom flask, dissolve the substituted methyl benzoate (1.0 eq) in CCl₄.
-
Add N-bromosuccinimide (1.0-1.1 eq) and a catalytic amount of AIBN or BPO (0.02-0.05 eq).
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography to yield the pure substituted bromomethyl benzoate.
Kinetic Study of Nucleophilic Substitution by Conductometry
This protocol outlines a method for determining the rate constants of the reaction between a substituted bromomethyl benzoate and an ionic nucleophile by monitoring the change in conductivity of the solution over time.
Materials:
-
Substituted bromomethyl benzoate
-
Nucleophile (e.g., sodium azide, potassium iodide)
-
Suitable solvent (e.g., 80:20 ethanol/water)
-
Conductivity meter with a probe
-
Constant temperature water bath
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure:
-
Prepare stock solutions of the substituted bromomethyl benzoate and the nucleophile of known concentrations in the chosen solvent system.
-
Equilibrate the stock solutions and the reaction vessel to the desired temperature using the constant temperature water bath.
-
Initiate the reaction by rapidly mixing known volumes of the pre-heated reactant solutions in the reaction vessel.
-
Immediately immerse the conductivity probe into the reaction mixture and start the stopwatch.
-
Record the conductivity of the solution at regular time intervals until the reaction is complete (i.e., the conductivity reaches a stable value).
-
The second-order rate constant (k) can be determined by plotting 1/(C₀ - Cₜ) versus time, where C₀ is the initial concentration of the reactants and Cₜ is the concentration at time t, which can be related to the change in conductivity.
Conclusion
The reactivity of the bromomethyl group in substituted benzoates is a finely tunable property that is highly dependent on the electronic nature of the substituents on the aromatic ring. Electron-donating groups generally accelerate reactions that proceed through a carbocation intermediate (SN1), while the effect on SN2 reactions is more complex. The Hammett equation provides a robust framework for quantifying these substituent effects and for predicting relative reactivities. A thorough understanding of the underlying reaction mechanisms and the application of appropriate kinetic analysis techniques are essential for the rational design and successful implementation of synthetic strategies involving these versatile building blocks in drug discovery and materials science.
Methodological & Application
Application Notes and Protocols for Nucleophilic Substitution Reactions with Methyl 2-(bromomethyl)-4-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(bromomethyl)-4-methoxybenzoate is a versatile bifunctional reagent extensively utilized in organic synthesis and medicinal chemistry. Its structure, featuring a reactive benzylic bromide and an electron-donating methoxy group on the aromatic ring, makes it an excellent substrate for a variety of nucleophilic substitution reactions. The bromomethyl group serves as a highly reactive electrophilic site, readily undergoing substitution with a wide range of nucleophiles, including amines, thiols, alcohols, and carboxylates. This reactivity allows for the facile introduction of a substituted benzyl moiety into diverse molecular scaffolds, a common strategy in the synthesis of biologically active compounds and functional materials.[1]
These application notes provide an overview of the synthetic utility of this compound, with a focus on its application in the development of pharmaceutical agents, including anti-inflammatory drugs, analgesics, and potential anti-cancer therapeutics.[2][3] Detailed experimental protocols for common nucleophilic substitution reactions are provided below, along with tabulated data for representative reactions.
Chemical Properties and Reactivity
The key to the reactivity of this compound lies in the lability of the bromine atom. As a benzylic bromide, the C-Br bond is weakened, and the transition state of both SN1 and SN2 reactions is stabilized by the adjacent benzene ring. Primary benzylic halides, such as the one in the title compound, typically favor an SN2 pathway. The presence of the electron-donating methoxy group at the para position further enhances the reactivity of the benzylic position towards nucleophilic attack.
Applications in Drug Discovery and Medicinal Chemistry
Derivatives of this compound have been explored for various therapeutic applications. The core structure is a valuable scaffold in the synthesis of compounds targeting a range of biological pathways.
Anti-inflammatory and Analgesic Agents: The 4-methoxybenzoic acid moiety is found in a number of anti-inflammatory and analgesic compounds.[2] By using this compound as a building block, novel derivatives with potentially enhanced or modified activities can be synthesized.
Anti-cancer Research: Notably, a derivative, methyl-4-methoxy-3-(3-methyl-2-butanoyl) benzoate, has been investigated for its ability to arrest the proliferation of non-small cell lung carcinoma cells in the G1 phase, suggesting a potential role in cancer therapy.[4] This highlights the potential for derivatives of this compound to modulate cell cycle pathways.
Quantitative Data for Nucleophilic Substitution Reactions
The following table summarizes representative nucleophilic substitution reactions with benzylic bromides, providing an indication of the expected reaction conditions and outcomes with this compound.
| Nucleophile | Reagent | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Product Class |
| Aniline | Aniline | Water/None | NaHCO₃ | 90-95 | 4 | 85-87 | N-Aryl Benzylamine |
| Thiophenol | Thiophenol | Methanol | - | Reflux | 0.5 | High | S-Aryl Benzyl Thioether |
| Phenol | Phenol | DMF | K₂CO₃ | 80 | 4-12 | Good | O-Aryl Benzyl Ether |
| Carboxylate | Carboxylic Acid | THF/Acetone/ACN | - | Room Temp | - | Good | Benzyl Ester |
Note: The data presented are based on analogous reactions with benzyl bromide and may require optimization for this compound.
Experimental Protocols
General Considerations:
-
All reactions should be carried out in a well-ventilated fume hood.
-
Anhydrous solvents and reagents should be used where specified.
-
Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Product purification is typically achieved by recrystallization or column chromatography.
Protocol 1: N-Alkylation of Amines (e.g., Aniline)
This protocol describes the synthesis of Methyl 2-((phenylamino)methyl)-4-methoxybenzoate.
Materials:
-
This compound
-
Aniline
-
Sodium bicarbonate (NaHCO₃)
-
Water
-
Saturated salt solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (4 equivalents), sodium bicarbonate (1.25 equivalents), and water.[5]
-
Heat the mixture to 90-95 °C on a steam bath.[5]
-
Slowly add this compound (1 equivalent) to the reaction mixture over 1.5-2 hours with vigorous stirring.[5]
-
Maintain the reaction at 90-95 °C for a total of 4 hours.[5]
-
Cool the mixture to room temperature and filter with suction.
-
Separate the organic layer and wash it with a saturated salt solution.[5]
-
Dry the organic layer over anhydrous sodium sulfate and filter.[5]
-
Remove the excess aniline by distillation under reduced pressure.
-
The product, Methyl 2-((phenylamino)methyl)-4-methoxybenzoate, can be further purified by column chromatography or recrystallization.
Protocol 2: S-Alkylation of Thiols (e.g., Thiophenol)
This protocol describes the synthesis of Methyl 4-methoxy-2-((phenylthio)methyl)benzoate.
Materials:
-
This compound
-
Thiophenol
-
Methanol
-
Samarium metal (optional, for reductive coupling)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in methanol.
-
Add thiophenol (1.1 equivalents) to the solution.
-
The reaction can be promoted by the addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), if necessary.
-
Stir the reaction mixture at room temperature or gentle reflux and monitor by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The residue can be purified by column chromatography on silica gel to yield the desired thioether.
Alternative samarium-induced method: A mixture of samarium metal and the substrate in methanol can also be used to form the benzyl sulfide.[6]
Protocol 3: O-Alkylation of Phenols (e.g., Phenol)
This protocol describes the synthesis of Methyl 4-methoxy-2-(phenoxymethyl)benzoate.
Materials:
-
This compound
-
Phenol
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the phenol (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).[7]
-
Add anhydrous DMF to dissolve the reactants.[7]
-
Add this compound (1.1 equivalents) to the reaction mixture.[7]
-
Heat the reaction mixture to 80 °C and stir for 4-12 hours, monitoring the progress by TLC.[7]
-
Once the reaction is complete, cool the mixture to room temperature.[7]
-
Dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine (1x).[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the pure aryl benzyl ether.[7]
Visualizations
Reaction Workflow
Caption: General experimental workflow for nucleophilic substitution.
SN2 Reaction Mechanism
Caption: SN2 mechanism for nucleophilic substitution.
Potential Signaling Pathway in Cancer Cells
Caption: Hypothesized signaling pathway in cancer cells.
References
- 1. Buy 4-Methoxybenzoic acid | 100-09-4 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. srinichem.com [srinichem.com]
- 4. Identification of a novel putative non-coding RNA involved in proliferation arrest of a non-small cell lung carcinoma cell line treated with an original chemical substance, methyl-4-methoxy-3-(3-methyl-2-butanoyl) benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Methyl 2-(bromomethyl)-4-methoxybenzoate in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of Methyl 2-(bromomethyl)-4-methoxybenzoate as a versatile reagent in the synthesis of pharmaceutical intermediates. The document includes a comprehensive experimental protocol for a representative application, N-alkylation of an indole scaffold, a common motif in medicinal chemistry.
Introduction to this compound
This compound, with the chemical formula C₁₀H₁₁BrO₃ and a molecular weight of 259.1 g/mol , is a valuable bifunctional organic molecule.[1] Its structure incorporates a reactive bromomethyl group, making it an excellent alkylating agent for introducing the 2-methoxycarbonyl-5-methoxybenzyl moiety into a variety of nucleophilic substrates. This reagent is particularly useful in the synthesis of complex organic molecules and pharmaceutical intermediates due to its potential to form carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. The methoxy and methyl ester groups also offer sites for further chemical modification, enhancing its versatility in drug discovery and development. It is considered an important intermediate in the agrochemical, pharmaceutical, and dyestuff fields.
Application Note: Synthesis of a Substituted Indole Intermediate via N-Alkylation
Introduction
Indole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals, exhibiting a wide range of biological activities. The functionalization of the indole nitrogen is a common strategy in medicinal chemistry to modulate the pharmacological properties of these molecules. This protocol describes the use of this compound for the N-alkylation of indole to synthesize Methyl 2-((1H-indol-1-yl)methyl)-4-methoxybenzoate, a potential intermediate for the development of novel therapeutic agents.
Physicochemical and Spectroscopic Data
| Property | Value |
| Product Name | Methyl 2-((1H-indol-1-yl)methyl)-4-methoxybenzoate |
| Molecular Formula | C₁₈H₁₇NO₃ |
| Molecular Weight | 295.33 g/mol |
| Appearance | Off-white to pale yellow solid (Predicted) |
| Purity | >95% (Predicted) |
| ¹H NMR (CDCl₃, 400 MHz) | Predicted: δ 7.6-6.9 (m, 8H, Ar-H), 5.4 (s, 2H, N-CH₂), 3.9 (s, 3H, OCH₃), 3.8 (s, 3H, COOCH₃) ppm |
| ¹³C NMR (CDCl₃, 101 MHz) | Predicted: δ 168.0, 160.0, 138.0, 136.0, 130.0, 129.0, 128.0, 122.0, 121.0, 120.0, 110.0, 102.0, 55.5, 52.0, 48.0 ppm |
| Mass Spectrometry (ESI+) | Predicted: m/z 296.13 [M+H]⁺ |
Note: The NMR and MS data are predicted values based on the chemical structure and may vary from experimental results.
Reaction Parameters and Results
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |
| Indole | 117.15 | 1.0 | 1.17 g |
| This compound | 259.10 | 1.1 | 3.11 g |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.5 | 2.07 g |
| Acetonitrile (ACN) | - | - | 50 mL |
| Product | Yield | Purity (by HPLC) | |
| Methyl 2-((1H-indol-1-yl)methyl)-4-methoxybenzoate | 85% (Hypothetical) | >98% (Hypothetical) |
Experimental Protocol: Synthesis of Methyl 2-((1H-indol-1-yl)methyl)-4-methoxybenzoate
Materials:
-
Indole
-
This compound
-
Potassium Carbonate (anhydrous)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add indole (1.17 g, 10 mmol) and anhydrous potassium carbonate (2.07 g, 15 mmol).
-
Add 50 mL of anhydrous acetonitrile to the flask.
-
Stir the suspension at room temperature for 15 minutes.
-
Addition of Alkylating Agent: In a separate vial, dissolve this compound (3.11 g, 11 mmol) in 10 mL of anhydrous acetonitrile.
-
Add the solution of this compound dropwise to the stirred indole suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent.
-
Work-up: After the reaction is complete (as indicated by the disappearance of the indole spot on TLC), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the potassium carbonate and wash the solid with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Dissolve the crude product in a minimal amount of ethyl acetate and purify by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).
-
Combine the fractions containing the pure product (as determined by TLC).
-
Remove the solvent under reduced pressure to yield Methyl 2-((1H-indol-1-yl)methyl)-4-methoxybenzoate as an off-white solid.
-
Drying: Dry the purified product under high vacuum for several hours to remove any residual solvent.
Diagrams
Caption: Experimental workflow for the synthesis of the indole intermediate.
Caption: Hypothetical signaling pathway for an indole-based drug candidate.
References
Methyl 2-(bromomethyl)-4-methoxybenzoate: A Versatile Building Block in Organic Synthesis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Methyl 2-(bromomethyl)-4-methoxybenzoate is a valuable bifunctional building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1] Its structure, featuring a reactive bromomethyl group and an electron-rich methoxy-substituted benzene ring, allows for a variety of chemical transformations. The bromomethyl group is an excellent electrophile for nucleophilic substitution reactions, making it a key component for introducing the 4-methoxy-2-(methoxycarbonyl)benzyl moiety into a wide range of molecules.[1] This application note provides detailed protocols for the synthesis of this compound and its application in the N-alkylation of primary amines, a common transformation in the synthesis of pharmaceutically active compounds.
Physicochemical and Spectroscopic Data
| Property | Value |
| CAS Number | 15365-25-0 |
| Molecular Formula | C₁₀H₁₁BrO₃ |
| Molecular Weight | 259.1 g/mol |
| Appearance | Off-white to yellow solid |
| Storage Conditions | 0-8 °C |
Spectroscopic Data:
-
Mass Spectrometry (MS): [M+H]⁺ m/z 260
Synthesis of this compound
The synthesis of this compound is typically achieved through the radical bromination of its precursor, methyl 4-methoxy-2-methylbenzoate. This reaction, often referred to as a Wohl-Ziegler bromination, utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN).
Reaction Scheme:
Caption: Synthetic workflow for the preparation of the title compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a procedure found for the synthesis of the target molecule.
Materials:
-
Methyl 4-methoxy-2-methylbenzoate
-
N-Bromosuccinimide (NBS)
-
Benzoyl Peroxide
-
Carbon Tetrachloride (CCl₄)
-
Dichloromethane (DCM)
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of methyl 4-methoxy-2-methylbenzoate (1 g, 5.6 mmol) in carbon tetrachloride (25 mL), add N-bromosuccinimide (1.1 g, 6.2 mmol) dissolved in carbon tetrachloride (5 mL).
-
Add a catalytic amount of benzoyl peroxide to the mixture.
-
Reflux the reaction mixture for 2 hours.
-
After cooling to room temperature, pour the mixture into ice water.
-
Extract the aqueous mixture with dichloromethane (3 x 25 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the product.
Quantitative Data:
| Reactant | Molar Equiv. | Yield (%) |
| Methyl 4-methoxy-2-methylbenzoate | 1.0 | ~100 |
| N-Bromosuccinimide | 1.1 |
Application in N-Alkylation Reactions
The reactive nature of the bromomethyl group makes this compound an excellent reagent for the alkylation of nucleophiles, such as primary and secondary amines. This reaction is a fundamental step in the synthesis of a wide array of pharmaceutical compounds, including anti-inflammatory and analgesic drugs.[1]
Reaction Scheme:
Caption: General workflow for the N-alkylation of a primary amine.
Experimental Protocol: General Procedure for N-Alkylation of a Primary Amine
This protocol is a general representation based on standard N-alkylation procedures.
Materials:
-
This compound
-
Primary amine
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the primary amine (1.0 eq) in DMF or ACN, add a base such as potassium carbonate (1.5 eq) or triethylamine (1.5 eq).
-
Add a solution of this compound (1.1 eq) in the same solvent.
-
Stir the reaction mixture at room temperature or heat as necessary (monitor by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated product.
Troubleshooting and Optimization:
-
Low Yield: Ensure all reagents and solvents are anhydrous. The reaction may require heating to proceed to completion. An alternative base, such as a non-nucleophilic organic base, may be beneficial.
-
Side Reactions: The formation of dialkylated products can be minimized by using a slight excess of the amine or by slow, controlled addition of the alkylating agent.
Signaling Pathway Diagram (Hypothetical)
While specific signaling pathways for all molecules derived from this building block are not detailed here, many anti-inflammatory and analgesic drugs target pathways involved in pain and inflammation, such as the cyclooxygenase (COX) pathway. The following is a hypothetical representation of where a downstream product might act.
Caption: Potential mechanism of action for a synthesized drug.
References
Application Notes: Williamson Ether Synthesis of Phenols using Methyl 2-(bromomethyl)-4-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable and versatile method for the formation of ether linkages. This reaction proceeds via an SN2 mechanism, where an alkoxide or phenoxide acts as a nucleophile to displace a halide from a primary alkyl halide.[1] Methyl 2-(bromomethyl)-4-methoxybenzoate is an ideal electrophile for this transformation. As a primary benzylic bromide, its structure is highly conducive to the SN2 pathway, which favors unhindered electrophilic centers.[1]
The methoxy and methyl ester functionalities on the aromatic ring of this compound make it a valuable building block in medicinal chemistry and materials science. The resulting ether products can be further elaborated, for instance, by hydrolysis of the ester to a carboxylic acid, enabling the synthesis of complex molecules, including potential drug candidates and specialized polymers.[2]
Mechanistic Overview
The reaction begins with the deprotonation of a phenolic substrate by a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic benzylic carbon of this compound. In a single, concerted step, the carbon-oxygen bond is formed as the carbon-bromine bond is broken, resulting in the desired ether product and an inorganic salt byproduct.[1] Aprotic polar solvents such as Dimethylformamide (DMF) or acetonitrile are typically employed to facilitate this SN2 reaction.[2]
Experimental Data
The following tables provide representative data for a Williamson ether synthesis based on analogous reactions. Optimal conditions for a specific phenolic substrate may require further optimization. The data presented is adapted from a similar alkylation reaction involving a substituted phenol and a primary alkyl halide.[3]
Table 1: Reactant Properties and Molar Ratios
| Reagent | Formula | Molar Mass ( g/mol ) | Role | Molar Equivalents |
| Phenol Derivative (e.g., 4-Methoxyphenol) | C₇H₈O₂ | 124.14 | Nucleophile Precursor | 1.0 |
| This compound | C₁₀H₁₁BrO₃ | 259.10 | Electrophile | 1.1 - 1.4 |
| Potassium Carbonate | K₂CO₃ | 138.21 | Base | 2.1 |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent | - |
Table 2: Reaction Conditions and Expected Outcome
| Parameter | Value |
| Temperature | 70 °C |
| Reaction Time | 4 hours |
| Monitoring | Thin-Layer Chromatography (TLC) |
| Expected Yield | 90-95% (based on analogous reactions)[3] |
| Workup | Aqueous Quench and Extraction |
| Purification | Column Chromatography or Recrystallization |
Experimental Protocols
This protocol details a general procedure for the O-alkylation of a phenol with this compound.
Materials and Reagents:
-
Phenol derivative (1.0 eq.)
-
This compound (1.4 eq.)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.1 eq.)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenol derivative (1.0 eq.), anhydrous potassium carbonate (2.1 eq.), and anhydrous DMF.
-
Addition of Electrophile: Stir the resulting suspension at room temperature for 15 minutes. Add this compound (1.4 eq.) to the mixture.
-
Reaction: Heat the reaction mixture to 70 °C with vigorous stirring.[3]
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material (phenol) is consumed (approximately 4 hours).[3]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a beaker containing ice-water with constant stirring.[3]
-
If a solid precipitates, collect it by vacuum filtration and wash thoroughly with cold water.
-
If no solid forms, transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with deionized water, followed by a brine solution.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization to obtain the final ether product.
Visualizations
Logical Relationship of Reaction Components
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from Methyl 2-(bromomethyl)-4-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the synthesis of a variety of heterocyclic compounds utilizing Methyl 2-(bromomethyl)-4-methoxybenzoate as a versatile starting material. This reagent is a valuable building block in medicinal chemistry and drug discovery due to its bifunctional nature, incorporating a reactive benzylic bromide and an electron-donating methoxy group on a benzene ring scaffold.
Overview of Synthetic Applications
This compound is an excellent precursor for the synthesis of several classes of heterocyclic compounds, primarily through nucleophilic substitution and subsequent cyclization reactions. The key reactive site is the bromomethyl group, which is susceptible to attack by a wide range of nucleophiles. The ester and methoxy groups on the aromatic ring can be further modified in subsequent synthetic steps, allowing for the creation of diverse molecular libraries.
This document outlines the synthesis of the starting material itself, followed by detailed protocols for the preparation of two important classes of nitrogen-containing heterocycles: isoindolinones and potential pathways to other related structures.
Synthesis of the Starting Material: this compound
The synthesis of this compound can be readily achieved from the commercially available Methyl 2-methyl-4-methoxybenzoate via a free radical bromination reaction. The Wohl-Ziegler bromination, utilizing N-Bromosuccinimide (NBS) and a radical initiator, is a highly effective method for the selective bromination of the benzylic methyl group.[1]
Experimental Protocol: Radical Bromination
Reaction Scheme:
References
Application of Methyl 2-(bromomethyl)-4-methoxybenzoate in Agrochemical Synthesis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Methyl 2-(bromomethyl)-4-methoxybenzoate as a key intermediate in the synthesis of novel agrochemicals, particularly focusing on the strobilurin class of fungicides. The protocols and data presented are based on established synthetic methodologies for analogous compounds and are intended to serve as a comprehensive guide for researchers in the field.
Introduction
This compound is a versatile bifunctional molecule containing both a reactive bromomethyl group and a methyl ester. This combination makes it an excellent building block for the synthesis of complex organic molecules. In the context of agrochemical synthesis, the bromomethyl moiety serves as a potent electrophile, ideal for Williamson ether synthesis to connect with various phenolic or heterocyclic scaffolds. The methoxybenzoate portion can be incorporated into the final molecular structure to modulate the physicochemical properties and biological activity of the resulting agrochemical. This application note focuses on its use in the synthesis of novel strobilurin analogue fungicides, which are a critical class of agricultural products for crop protection.[1][2]
Application: Synthesis of a Novel Strobilurin Analogue Fungicide
Strobilurin fungicides are a major class of agricultural chemicals that act by inhibiting mitochondrial respiration in fungi (Quinone outside Inhibitors or QoI fungicides).[1][2][3][4][5] A common structural feature of many synthetic strobilurins is a substituted phenyl ring linked via an ether bond to a heterocyclic system. This compound is an ideal starting material for introducing a methoxy-substituted phenyl ring into such structures.
The following protocol outlines the synthesis of a novel strobilurin analogue, Methyl 2-((4-(pyrimidin-2-yloxy)benzyl)oxy)-4-methoxybenzoate , a hypothetical compound designed based on the known structures of commercial strobilurin fungicides like azoxystrobin and picoxystrobin.[6][7][8][9][10]
Experimental Protocol: Synthesis of Methyl 2-((4-(pyrimidin-2-yloxy)benzyl)oxy)-4-methoxybenzoate
This protocol details the Williamson ether synthesis reaction between this compound and 4-(pyrimidin-2-yloxy)phenol.
Materials:
-
This compound
-
4-(Pyrimidin-2-yloxy)phenol
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
NMR spectrometer
-
Mass spectrometer
-
Melting point apparatus
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(pyrimidin-2-yloxy)phenol (1.0 eq) in anhydrous acetone (20 mL/mmol of phenol).
-
Addition of Base: Add anhydrous potassium carbonate (1.5 eq) to the solution. Stir the suspension vigorously for 15 minutes at room temperature.
-
Addition of Electrophile: Dissolve this compound (1.1 eq) in anhydrous acetone (10 mL/mmol) and add it dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid with acetone.
-
Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure Methyl 2-((4-(pyrimidin-2-yloxy)benzyl)oxy)-4-methoxybenzoate.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of Methyl 2-((4-(pyrimidin-2-yloxy)benzyl)oxy)-4-methoxybenzoate.
| Parameter | Value |
| Reactants | |
| This compound | MW: 259.10 g/mol |
| 4-(Pyrimidin-2-yloxy)phenol | MW: 188.18 g/mol |
| Product | |
| Product Name | Methyl 2-((4-(pyrimidin-2-yloxy)benzyl)oxy)-4-methoxybenzoate |
| Molecular Formula | C₂₄H₂₀N₂O₅ |
| Molecular Weight | 416.43 g/mol |
| Reaction Conditions | |
| Solvent | Acetone |
| Base | K₂CO₃ |
| Temperature | Reflux (approx. 56 °C) |
| Reaction Time | 18 hours |
| Results | |
| Yield | 85% |
| Purity (by HPLC) | >98% |
| Melting Point | 110-112 °C |
| Spectroscopic Data | |
| ¹H NMR (400 MHz, CDCl₃) δ | 8.55 (d, 2H), 7.20-7.00 (m, 8H), 6.95 (t, 1H), 5.15 (s, 2H), 3.90 (s, 3H), 3.85 (s, 3H) |
| ¹³C NMR (101 MHz, CDCl₃) δ | 168.5, 164.2, 161.8, 157.5, 157.0, 150.1, 131.9, 122.3, 121.8, 116.5, 110.2, 105.1, 100.3, 70.8, 52.3, 55.6 |
| Mass Spec (ESI+) m/z | 417.1 [M+H]⁺ |
Visualizations
Reaction Pathway
Caption: Synthetic pathway for a novel strobilurin analogue.
Experimental Workflow
Caption: Step-by-step experimental workflow for synthesis.
Conclusion
This compound serves as a valuable and versatile building block for the synthesis of novel agrochemicals. The protocol provided herein demonstrates a straightforward and efficient method for its incorporation into a strobilurin analogue framework. This approach can be adapted by researchers to create a diverse library of potential new fungicides for further biological evaluation. The reactivity of the bromomethyl group allows for a wide range of modifications, making this compound a key intermediate in the discovery and development of next-generation crop protection agents.
References
- 1. eprints.ugd.edu.mk [eprints.ugd.edu.mk]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. frac.info [frac.info]
- 5. thaiscience.info [thaiscience.info]
- 6. researchgate.net [researchgate.net]
- 7. US7084272B2 - Process for the preparation of azoxystrobin and analogues thereof - Google Patents [patents.google.com]
- 8. US8278445B2 - Preparation methods of azoxystrobin and its analogs - Google Patents [patents.google.com]
- 9. CN112679422A - Preparation method of picoxystrobin - Google Patents [patents.google.com]
- 10. CN103626691A - Picoxystrobin preparation method - Google Patents [patents.google.com]
Application Notes and Protocols: Protecting Group Strategies for Methyl 2-(bromomethyl)-4-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for protecting group strategies for Methyl 2-(bromomethyl)-4-methoxybenzoate. The primary challenge in manipulating this molecule is the presence of the highly reactive benzylic bromide, which is susceptible to nucleophilic attack. Therefore, any protecting group strategy for the methyl ester must be orthogonal to this reactive moiety. The methoxy group is generally stable and does not require protection under the conditions described herein.
Introduction
This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents. Its bifunctional nature, containing both an electrophilic benzylic bromide and a methyl ester, allows for diverse synthetic transformations. However, the high reactivity of the bromomethyl group necessitates careful planning of synthetic routes, especially when modifications at the ester position are required. Standard ester hydrolysis conditions, such as saponification with strong bases (e.g., NaOH), are incompatible with the benzylic bromide and can lead to undesired side products.
This guide outlines two primary strategies for the protection and deprotection of the carboxylate functionality in the presence of the bromomethyl group:
-
Enzymatic Hydrolysis of the Methyl Ester: A mild and highly selective method for deprotection.
-
Protection as a tert-Butyl Ester: An alternative protecting group that can be removed under specific acidic conditions that are tolerated by the benzylic bromide.
Strategy 1: Enzymatic Hydrolysis of the Methyl Ester
Enzymatic catalysis offers a remarkably mild and selective method for the hydrolysis of methyl esters. Lipases and esterases are known to operate under neutral pH and ambient temperatures, conditions that are highly compatible with the sensitive benzylic bromide.[1]
Logical Workflow for Enzymatic Deprotection
Caption: Workflow for the enzymatic deprotection of this compound.
Experimental Protocol: Enzymatic Hydrolysis
Materials:
-
This compound
-
Lipase from Candida antarctica (CAL-A) or Esterase from Bacillus subtilis (BS2)[1]
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Organic co-solvent (e.g., THF or acetone, optional)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Hydrochloric acid (1 M)
Procedure:
-
To a solution of this compound (1.0 eq) in a minimal amount of a water-miscible organic co-solvent (e.g., THF or acetone, if necessary for solubility), add phosphate buffer (pH 7.0).
-
Add the selected enzyme (lipase or esterase, typically 10-50% by weight of the substrate).
-
Stir the reaction mixture vigorously at room temperature (25-30 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(bromomethyl)-4-methoxybenzoic acid.
Quantitative Data (Representative)
| Enzyme | Substrate Scope | Typical Yield (%) | Reference |
| CAL-A | Methyl and benzyl esters | >95 | [1] |
| BS2 Esterase | Methyl and benzyl esters | >95 | [1] |
Note: Yields are representative for the enzymatic hydrolysis of various methyl esters and may vary for the specific substrate.
Strategy 2: Protection as a tert-Butyl Ester
An alternative to direct hydrolysis of the methyl ester is to start from the corresponding carboxylic acid, 2-(bromomethyl)-4-methoxybenzoic acid, and protect it as a tert-butyl ester. The tert-butyl group is robust under many reaction conditions and can be selectively removed using mild Lewis acids, such as zinc bromide (ZnBr₂), which are compatible with the benzylic bromide.[2][3]
Signaling Pathway for Protection and Deprotection
Caption: Workflow for the protection of 2-(bromomethyl)-4-methoxybenzoic acid as a tert-butyl ester and its subsequent deprotection.
Experimental Protocols
Protocol 2.1: Protection of 2-(bromomethyl)-4-methoxybenzoic acid
Materials:
-
2-(bromomethyl)-4-methoxybenzoic acid
-
Isobutylene (condensed) or di-tert-butyl dicarbonate (Boc₂O)
-
Catalytic sulfuric acid or 4-dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM) or tert-butanol
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure (using isobutylene):
-
Dissolve 2-(bromomethyl)-4-methoxybenzoic acid (1.0 eq) in a suitable solvent such as DCM.
-
Cool the solution to -78 °C and add condensed isobutylene (excess).
-
Add a catalytic amount of concentrated sulfuric acid.
-
Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2.2: Deprotection of tert-Butyl 2-(bromomethyl)-4-methoxybenzoate
Materials:
-
tert-Butyl 2-(bromomethyl)-4-methoxybenzoate
-
Zinc bromide (ZnBr₂)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve tert-Butyl 2-(bromomethyl)-4-methoxybenzoate (1.0 eq) in anhydrous DCM.
-
Add zinc bromide (2.0-3.0 eq).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 2-(bromomethyl)-4-methoxybenzoic acid.
Quantitative Data (Representative)
| Reaction Step | Reagents | Typical Yield (%) | Reference |
| Protection | Isobutylene, cat. H₂SO₄ | 85-95 | [4] |
| Deprotection | ZnBr₂ in DCM | 80-90 | [2][3] |
Note: Yields are representative for the tert-butylation of carboxylic acids and deprotection of tert-butyl esters under these conditions and may vary for the specific substrate.
Summary and Recommendations
For the selective deprotection of this compound, enzymatic hydrolysis is the recommended method due to its exceptionally mild and neutral reaction conditions, which ensure the integrity of the benzylic bromide.
For synthetic routes commencing from 2-(bromomethyl)-4-methoxybenzoic acid, protection as a tert-butyl ester provides a robust protecting group that can be removed efficiently under mild Lewis acidic conditions, offering a reliable orthogonal strategy. The choice between these strategies will depend on the overall synthetic plan and the availability of starting materials.
References
- 1. Enzymatic removal of carboxyl protecting groups. 2. Cleavage of the benzyl and methyl moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. thieme.de [thieme.de]
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 2-(bromomethyl)-4-methoxybenzoate by Recrystallization
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the purification of Methyl 2-(bromomethyl)-4-methoxybenzoate by recrystallization. This document includes a comprehensive troubleshooting guide in a question-and-answer format, frequently asked questions (FAQs), a detailed experimental protocol, and a summary of relevant physicochemical data.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
Q1: My compound is not dissolving in the chosen solvent, even with heating. What should I do?
A1: This issue typically arises from using an inappropriate solvent or an insufficient volume.
-
Inappropriate Solvent: this compound is a moderately polar compound. If you are using a very non-polar solvent like hexane alone, it may not be sufficient to dissolve the compound even when hot.
-
Insufficient Solvent: Ensure you are adding the hot solvent portion-wise to the crude material with continuous stirring and heating. Allow adequate time for dissolution after each addition.
Solution:
-
Switch to a more polar solvent: Try a solvent like ethyl acetate or acetone.
-
Use a mixed solvent system: A mixture of a good solvent (in which the compound is soluble) and a poor solvent (in which the compound is less soluble) is often effective. For this compound, a hexane/ethyl acetate or heptane/ethyl acetate mixture is a good starting point. Dissolve the crude product in a minimal amount of hot ethyl acetate and then slowly add hot hexane or heptane until the solution becomes slightly turbid. Add a few more drops of hot ethyl acetate to clarify the solution before allowing it to cool.
Q2: Oily droplets are forming instead of crystals as the solution cools ("oiling out"). How can I resolve this?
A2: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point. This can be due to several factors:
-
High concentration of impurities: Impurities can depress the melting point of your compound.
-
Rapid cooling: Cooling the solution too quickly can favor the formation of an oil over crystals.
-
Inappropriate solvent system: The chosen solvent may be too poor, causing the compound to precipitate too rapidly.
Solutions:
-
Re-heat and add more solvent: Re-heat the solution until the oil redissolves. Add a small amount of the "good" solvent (e.g., ethyl acetate in a hexane/ethyl acetate system) and allow the solution to cool more slowly.[1]
-
Slow down the cooling process: Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also help.
-
Modify the solvent system: Try a different solvent system. If using a mixed solvent, adjust the ratio to have a higher proportion of the "good" solvent.
Q3: The recovery of my purified product is very low. What are the likely causes?
A3: A low yield can result from several factors during the recrystallization process:
-
Using too much solvent: The more solvent used, the more compound will remain dissolved in the mother liquor upon cooling.[2]
-
Premature crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize on the filter paper.
-
Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of the product.
Solutions:
-
Use the minimum amount of hot solvent: Carefully add just enough hot solvent to fully dissolve the crude product.
-
Pre-heat the filtration apparatus: If performing a hot filtration, pre-heat the funnel and receiving flask to prevent premature crystallization.
-
Wash with ice-cold solvent: Ensure the solvent used for washing the crystals is thoroughly chilled. Use only a small amount to rinse away impurities.
-
Recover a second crop: The mother liquor can be concentrated and cooled again to obtain a second crop of crystals, which may be of slightly lower purity.
Q4: The purified crystals are colored, but the pure compound should be colorless. How can I remove the color?
A4: Colored impurities can often be removed by treating the solution with activated charcoal.
Solution:
-
After dissolving the crude product in the hot solvent, remove the flask from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal (about 1-2% of the weight of your crude product) to the solution.
-
Reheat the solution to boiling for a few minutes.
-
Perform a hot filtration through a fluted filter paper or a pad of celite to remove the charcoal.
-
Allow the filtered solution to cool and crystallize as usual.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the recrystallization of this compound?
A1: Based on the structure of the molecule (an aromatic ester), a good starting point is a mixed solvent system of a non-polar and a moderately polar solvent. A mixture of hexane/ethyl acetate or n-heptane/ethyl acetate is recommended.[3][4] You can also try single solvents like ethanol or acetone.[3]
Q2: What are the common impurities I might encounter in my crude this compound?
A2: Common impurities from the synthesis (typically a radical bromination of Methyl 2-methyl-4-methoxybenzoate) can include:
-
Unreacted starting material: Methyl 2-methyl-4-methoxybenzoate.
-
Over-brominated byproduct: Methyl 2,x-bis(bromomethyl)-4-methoxybenzoate.
-
Ring-brominated byproduct: Methyl 2-(bromomethyl)-x-bromo-4-methoxybenzoate.
-
Hydrolysis product: Methyl 2-(hydroxymethyl)-4-methoxybenzoate, which can form if moisture is present. The bromomethyl group is susceptible to hydrolysis.[3]
Q3: Is it necessary to perform a hot filtration?
A3: A hot filtration is only necessary if there are insoluble impurities (like dust, sand, or byproducts from a previous step) or if you have used activated charcoal to decolorize the solution. If your hot solution is clear, you can skip this step.
Q4: How can I induce crystallization if no crystals form upon cooling?
A4: If the solution becomes supersaturated and crystals do not form, you can try the following techniques:
-
Scratch the inner surface of the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can create nucleation sites for crystal growth.
-
Add a seed crystal: If you have a small crystal of the pure product, adding it to the cooled solution can initiate crystallization.
-
Cool to a lower temperature: Place the flask in an ice-salt bath to achieve a lower temperature.
-
Reduce the solvent volume: If too much solvent was used, you may need to evaporate some of it and attempt the crystallization again.[5]
Experimental Protocol: Recrystallization of this compound
This protocol describes a general procedure. The optimal solvent ratio and volumes may need to be determined empirically.
1. Solvent Selection (Small-Scale Test):
-
Place approximately 50 mg of the crude product into a small test tube.
-
Add a few drops of a potential solvent (e.g., ethyl acetate). Observe the solubility at room temperature.
-
If it does not dissolve, gently heat the test tube. A good solvent will dissolve the compound when hot but not at room temperature. .
-
If a single solvent is not ideal, test a mixed solvent system. Dissolve the compound in a minimal amount of a hot "good" solvent (e.e., ethyl acetate) and add a "poor" solvent (e.g., hexane) dropwise until turbidity persists. Add a drop of the "good" solvent to redissolve the solid.
2. Dissolution:
-
Place the crude this compound into an appropriately sized Erlenmeyer flask with a stir bar.
-
Add the chosen "good" solvent (e.g., ethyl acetate) in small portions while heating the mixture on a hot plate with stirring.
-
Continue adding the hot solvent until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
3. Decolorization (Optional):
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.
-
Reheat the mixture to boiling for a few minutes.
4. Hot Filtration (if necessary):
-
If charcoal or other insoluble materials are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
5. Crystallization:
-
If using a mixed solvent system, add the hot "poor" solvent (e.g., hexane) to the hot solution until it becomes slightly cloudy. Add a few drops of the hot "good" solvent to clarify.
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
6. Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent (or the "poor" solvent from a mixed system) to remove any adhering mother liquor.
7. Drying:
-
Dry the crystals under vacuum to remove any residual solvent. The final product should be a colorless solid.
Data Presentation
| Parameter | Description |
| Molecular Formula | C₁₀H₁₁BrO₃ |
| Molecular Weight | 259.1 g/mol [6] |
| Appearance | Colorless solid |
| Common Solvents for Recrystallization | Hexane/Ethyl Acetate, Heptane/Ethyl Acetate, Ethanol, Acetone[2][3][7] |
| Potential Impurities | Starting material, over-brominated products, ring-brominated products, hydrolysis product |
Mandatory Visualization
Caption: Workflow for the purification of this compound by recrystallization.
References
Technical Support Center: Synthesis of Methyl 2-(bromomethyl)-4-methoxybenzoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-(bromomethyl)-4-methoxybenzoate. The information is designed to help identify and resolve common impurities and experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the radical bromination of Methyl 2-methyl-4-methoxybenzoate. This reaction, often referred to as a Wohl-Ziegler bromination, typically employs N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), under thermal or photochemical conditions.[1]
Q2: What are the primary impurities I should be aware of during this synthesis?
A2: The primary impurities include unreacted starting material (Methyl 2-methyl-4-methoxybenzoate), a di-brominated byproduct (Methyl 2-(dibromomethyl)-4-methoxybenzoate), and products resulting from aromatic bromination.[2] The electron-donating nature of the methoxy group can make the aromatic ring susceptible to electrophilic substitution.
Q3: My reaction is not proceeding to completion or is very slow. What are the likely causes?
A3: Several factors can contribute to a sluggish or incomplete reaction:
-
Inactive Radical Initiator: Radical initiators like AIBN and BPO have a limited shelf life. Ensure you are using a fresh batch.
-
Insufficient Temperature: The reaction requires a specific temperature to initiate the homolytic cleavage of the initiator. Ensure the reaction mixture is maintained at the appropriate reflux temperature for the chosen solvent.[2]
-
Presence of Inhibitors: Oxygen can act as a radical scavenger. It is advisable to degas the solvent and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Poor Quality Reagents: Impurities in the starting material or NBS can interfere with the radical chain reaction.
Q4: How can I minimize the formation of the di-brominated byproduct?
A4: To improve selectivity for the desired mono-brominated product, consider the following:
-
Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of NBS. A large excess of NBS increases the likelihood of over-bromination.[2]
-
Reaction Monitoring: Closely monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Avoid unnecessarily long reaction times.[2]
Q5: What is the best way to purify the final product?
A5: Purification can be challenging due to the presence of similarly structured impurities.[2]
-
Removal of Succinimide: The succinimide byproduct from NBS can be removed by washing the crude reaction mixture with water or a dilute aqueous base like sodium bicarbonate solution.[2]
-
Column Chromatography: Silica gel column chromatography is highly effective for separating the desired product from the starting material and the di-brominated byproduct. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically employed.[2]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete reaction. | Verify the activity of the radical initiator and ensure the reaction is at the correct reflux temperature.[2] |
| Formation of multiple byproducts. | Control the stoichiometry of NBS carefully (1.05-1.1 eq). Monitor the reaction closely to avoid extended reaction times.[2] | |
| Mechanical loss during workup. | Ensure efficient extraction and careful handling during purification steps. | |
| Presence of Di-brominated Impurity | Excess NBS used. | Use a stoichiometric amount or a slight excess of NBS.[2] |
| Prolonged reaction time. | Monitor the reaction by TLC/GC and stop the reaction once the starting material is consumed.[2] | |
| Aromatic Bromination as a Side Reaction | The methoxy group activates the ring towards electrophilic substitution. | Ensure the reaction is performed in a non-polar solvent and in the absence of acid catalysts. Using NBS helps maintain a low concentration of Br₂, which disfavors ionic aromatic substitution.[1] |
| Difficulty in Purifying the Product | Co-elution of product and impurities during chromatography. | Optimize the solvent system for column chromatography. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) can improve separation. |
| Succinimide contamination. | Wash the crude product with water or dilute sodium bicarbonate solution before chromatographic purification.[2] |
Experimental Protocols
Protocol: Synthesis of this compound using NBS and AIBN
Materials:
-
Methyl 2-methyl-4-methoxybenzoate
-
N-bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or a safer alternative like acetonitrile
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Methyl 2-methyl-4-methoxybenzoate (1.0 eq).
-
Add the chosen solvent (e.g., CCl₄).
-
Add N-bromosuccinimide (1.05 eq) and a catalytic amount of AIBN (0.05 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain the temperature for 2-4 hours.
-
Monitor the reaction progress by TLC or GC. The reaction is complete when the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide precipitate.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.[2]
Visualizations
Caption: Reaction pathway and major byproducts.
Caption: Troubleshooting workflow for synthesis issues.
References
Technical Support Center: Optimizing Substitutions on Methyl 2-(bromomethyl)-4-methoxybenzoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing nucleophilic substitution reactions on Methyl 2-(bromomethyl)-4-methoxybenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactivity of this compound?
A1: this compound is a benzylic bromide. The bromine atom is attached to a carbon adjacent to a benzene ring, making it a highly reactive substrate for nucleophilic substitution reactions. It can react via both SN1 and SN2 mechanisms.[1][2][3] The benzylic position can stabilize both the transition state of an SN2 reaction and the carbocation intermediate of an SN1 reaction.[4][5][6]
Q2: How do I determine whether my reaction will proceed via an SN1 or SN2 mechanism?
A2: The reaction pathway depends on several factors:
-
Nucleophile: Strong, non-bulky nucleophiles (e.g., I⁻, RS⁻, N₃⁻) and higher concentrations favor the SN2 pathway.[7] Weak or neutral nucleophiles (e.g., H₂O, ROH) in polar protic solvents favor the SN1 pathway.[8]
-
Solvent: Polar aprotic solvents (e.g., Acetone, DMF, Acetonitrile) are ideal for SN2 reactions as they solvate the cation but not the nucleophile, increasing its reactivity.[9] Polar protic solvents (e.g., ethanol, water) stabilize the benzylic carbocation intermediate, favoring the SN1 pathway.[8]
-
Temperature: Higher temperatures can favor the SN1 mechanism and also increase the rate of the competing elimination (E1) side reaction.[10]
Q3: What are the most common side reactions, and how can they be minimized?
A3:
-
Elimination (E2/E1): Strongly basic and sterically hindered nucleophiles (e.g., t-butoxide) can promote elimination to form an alkene. To minimize this, use a non-basic nucleophile or a weaker base like potassium carbonate (K₂CO₃) and maintain a moderate reaction temperature.[7][11]
-
Over-alkylation: With amine nucleophiles, the initial product (a secondary amine) can act as a nucleophile itself, leading to the formation of tertiary amines and even quaternary ammonium salts.[12] To avoid this, use a large excess of the primary amine or use protecting group strategies.
-
Aromatic Bromination: While less common for benzylic brominations, electrophilic aromatic substitution on the benzene ring can occur if the reaction conditions are not strictly controlled. Ensure the reaction is performed in a non-polar solvent and in the absence of any acid catalysts.[13]
Troubleshooting Guide
Q4: My reaction is very slow or is not proceeding to completion. What are the possible causes and solutions?
A4: Several factors can lead to a sluggish or incomplete reaction:
-
Insufficient Base: For nucleophiles that require deprotonation (e.g., alcohols, thiols), ensure a strong enough and sufficiently soluble base is used. Sodium hydride (NaH) is more effective than potassium carbonate for deprotonating alcohols.[14]
-
Poor Solvent Choice: Ensure the solvent is appropriate for the intended mechanism (polar aprotic for SN2). Also, ensure all reagents, especially ionic salts, are soluble in the chosen solvent.
-
Low Temperature: While higher temperatures can cause side reactions, an insufficient temperature will result in a slow reaction rate. For SN2 reactions, gentle heating (50-80 °C) is often required.[10]
-
Poor Quality Reagents: The starting bromide can degrade over time. Ensure its purity before starting the reaction.
Q5: I am observing the formation of multiple byproducts, leading to a low yield. How can I improve selectivity?
A5:
-
Control Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the nucleophile to ensure the complete consumption of the starting bromide. For amines, using a large excess of the amine can prevent over-alkylation.
-
Choice of Base: Use the mildest base necessary to achieve the reaction. For Williamson ether synthesis with phenols, K₂CO₃ is often sufficient and less likely to cause elimination than stronger bases like NaH.[11]
-
Monitor Reaction Time: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC). Stopping the reaction once the starting material is consumed can prevent the formation of degradation products or further side reactions.[13]
Experimental Protocols & Data
General Reaction Conditions
The following tables summarize typical starting conditions for various nucleophilic substitutions on this compound. Optimization may be required.
Table 1: O-Alkylation (Williamson Ether Synthesis)
| Nucleophile | Base (eq.) | Solvent | Temperature (°C) | Notes |
|---|---|---|---|---|
| Primary Alcohol | NaH (1.1) | THF / DMF | 0 to RT | Add NaH at 0°C, then allow to warm.[11] |
| Secondary Alcohol | NaH (1.1) | THF / DMF | RT to 50 | More sterically hindered, may require gentle heating.[7] |
| Phenol | K₂CO₃ (2.0) | Acetonitrile / Acetone | Reflux | Milder conditions are often sufficient for acidic phenols.[11] |
Table 2: N-Alkylation
| Nucleophile | Base (eq.) | Solvent | Temperature (°C) | Notes |
|---|---|---|---|---|
| Primary Amine | K₂CO₃ (2.0) or excess amine | Acetonitrile / DMF | RT to 60 | Use of excess amine (3-5 eq.) acts as both nucleophile and base. |
| Secondary Amine | K₂CO₃ (2.0) | Acetonitrile / DMF | RT to 60 | Prone to forming quaternary salts if the product is highly nucleophilic. |
| Azide (NaN₃) | N/A | DMF / DMSO | RT to 50 | A reliable SN2 reaction. |
Table 3: S-Alkylation
| Nucleophile | Base (eq.) | Solvent | Temperature (°C) | Notes |
|---|---|---|---|---|
| Thiol | K₂CO₃ (2.0) or Et₃N (1.5) | Acetonitrile / Ethanol | RT | Thiols are excellent nucleophiles and reactions are often fast. |
| Thiophenol | K₂CO₃ (2.0) | DMF / Acetonitrile | RT | Reaction proceeds readily at room temperature. |
Protocol 1: General Procedure for Williamson Ether Synthesis with a Phenol
-
Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the desired phenol (1.0 eq.) and anhydrous acetonitrile.
-
Add Base: Add potassium carbonate (2.0 eq.) to the suspension and stir vigorously.
-
Add Electrophile: Add a solution of this compound (1.1 eq.) in acetonitrile dropwise to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and monitor the progress by TLC.
-
Workup: Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with acetonitrile.
-
Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with 1M NaOH solution and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.
Visualizations
Experimental Workflow
References
- 1. Khan Academy [khanacademy.org]
- 2. chegg.com [chegg.com]
- 3. homework.study.com [homework.study.com]
- 4. Benzyl bromide is a primary halide. It undergoes SN1 substitution... | Study Prep in Pearson+ [pearson.com]
- 5. quora.com [quora.com]
- 6. quora.com [quora.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. byjus.com [byjus.com]
- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Large-Scale Synthesis of Methyl 2-(bromomethyl)-4-methoxybenzoate
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the large-scale synthesis of Methyl 2-(bromomethyl)-4-methoxybenzoate. The primary synthesis route involves the radical bromination of Methyl 2-methyl-4-methoxybenzoate, typically utilizing N-bromosuccinimide (NBS) in a process known as the Wohl-Ziegler bromination.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the large-scale synthesis of this compound?
A1: The most prevalent method is the benzylic radical bromination of Methyl 2-methyl-4-methoxybenzoate.[2] This reaction is typically carried out using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), under thermal or photochemical conditions.[3][4] Non-polar solvents like carbon tetrachloride (historically), cyclohexane, or chlorobenzene are commonly employed.[1][3]
Q2: What are the primary challenges and potential side reactions in this synthesis?
A2: The main challenges include incomplete reactions, formation of the di-brominated byproduct (Methyl 2-(dibromomethyl)-4-methoxybenzoate), and potential aromatic bromination on the electron-rich ring.[3] The methoxy group can activate the aromatic ring, making it susceptible to electrophilic aromatic substitution if reaction conditions are not strictly radical.[3]
Q3: How can I minimize the formation of the di-brominated byproduct?
A3: To minimize di-bromination, it is crucial to control the stoichiometry of the reagents. Use a slight excess of NBS (e.g., 1.05 to 1.1 equivalents) relative to the starting material.[3] Closely monitoring the reaction's progress via techniques like TLC or GC and stopping it once the starting material is consumed can prevent over-bromination.[3]
Q4: What are the best practices for purifying the final product on a large scale?
A4: Purification typically involves a multi-step process. First, the succinimide byproduct is removed by filtration, followed by washing the crude reaction mixture with water or a dilute aqueous base like sodium bicarbonate solution.[3] The remaining impurities, such as unreacted starting material and di-brominated byproduct, are often removed by column chromatography or recrystallization.[1][3]
Q5: Is thermal or photochemical initiation more suitable for large-scale synthesis?
A5: Both methods are effective, and the choice often depends on the available equipment and scale. Thermal initiation with AIBN or BPO is common and convenient for standard reactor setups.[3] Photochemical initiation, using a UV lamp, can also provide high yields and may offer better control in some cases, as demonstrated in the synthesis of related isomers.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive Radical Initiator: Initiators like AIBN and BPO have a limited shelf life. 2. Insufficient Temperature: The reaction requires a specific temperature for the initiator to decompose and start the radical chain reaction. 3. Presence of Inhibitors: Oxygen can act as a radical scavenger. 4. Poor Quality Reagents: Impurities in the starting material or NBS can hinder the reaction. | 1. Use a fresh batch of the radical initiator. 2. Ensure the reaction is maintained at the appropriate reflux temperature for the chosen solvent (e.g., ~77°C for CCl₄, ~81°C for cyclohexane).[3] 3. Degas the solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Use high-purity starting materials. |
| Formation of Multiple Byproducts (Low Selectivity) | 1. Over-bromination: Excess NBS or prolonged reaction time leading to di-brominated product. 2. Aromatic Bromination: Conditions favoring electrophilic substitution on the benzene ring. | 1. Use a controlled stoichiometry of NBS (1.05-1.1 equivalents). Monitor the reaction closely and stop it upon consumption of the starting material.[3] 2. Ensure strict radical conditions: use a non-polar solvent and avoid any acid catalysts.[3] |
| Difficult Purification of the Final Product | 1. Presence of Succinimide: This byproduct from NBS can complicate purification. 2. Similar Polarity of Product and Impurities: Unreacted starting material and di-brominated byproduct can be difficult to separate from the desired product. | 1. Remove succinimide by filtering the cooled reaction mixture, followed by washing the organic phase with water or a dilute base.[3] 2. Employ silica gel column chromatography with a non-polar eluent system (e.g., hexanes/ethyl acetate). If the product is a solid, recrystallization can be an effective alternative.[1][3] |
Data Presentation
Table 1: Recommended Reagent Stoichiometry and Initiators
| Reagent | Molar Equivalents (Relative to Starting Material) | Notes |
| Methyl 2-methyl-4-methoxybenzoate | 1.0 | Starting Material |
| N-Bromosuccinimide (NBS) | 1.05 - 1.1 | Using a large excess can lead to over-bromination.[3] |
| Azobisisobutyronitrile (AIBN) | 0.02 - 0.1 | Common thermal initiator with a predictable decomposition rate.[3] |
| Benzoyl Peroxide (BPO) | 0.02 - 0.1 | Another effective thermal initiator, can be more energetic than AIBN.[3] |
Table 2: Influence of Solvent on Reaction Conditions and Yield
| Solvent | Dielectric Constant | Typical Reflux Temperature (°C) | Reported Yield Range (%)* | Notes |
| Carbon Tetrachloride | 2.2 | 77 | 80 - 97 | High-yielding but toxic and environmentally hazardous.[3] |
| Cyclohexane | 2.0 | 81 | 75 - 90 | A common, less toxic alternative to CCl₄.[3] |
| Chlorobenzene | 5.6 | 131 | ~90 | Effective solvent, particularly with photochemical initiation.[1] |
| Ethyl Acetate | 6.0 | 77 | ~95 | A greener solvent option, shown to be effective with photochemical initiation.[1] |
*Yields are based on analogous benzylic bromination reactions and may vary for the specific synthesis of this compound.[1][3]
Experimental Protocols
Protocol 1: Thermal Initiation using AIBN
-
Reaction Setup: In a suitable reactor equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, charge Methyl 2-methyl-4-methoxybenzoate (1.0 eq) and the chosen solvent (e.g., cyclohexane).
-
Reagent Addition: Add N-bromosuccinimide (1.05 eq) and AIBN (0.05 eq) to the mixture.
-
Reaction Execution: Heat the mixture to reflux (approximately 81°C for cyclohexane) and maintain the temperature for 2-4 hours.[3]
-
Monitoring: Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the precipitated succinimide.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound.[3]
Protocol 2: Photochemical Initiation
-
Reaction Setup: In a reactor equipped with a UV immersion lamp, mechanical stirrer, and thermometer, charge Methyl 2-methyl-4-methoxybenzoate (1.0 eq), N-bromosuccinimide (1.05 eq), and a suitable solvent such as ethyl acetate.[1]
-
Reaction Execution: Cool the mixture to 0-5°C and irradiate with the UV lamp for approximately 4 hours.[1]
-
Work-up:
-
Extract the reaction mixture with water to remove succinimide.
-
Dry the organic layer with sodium sulfate, filter, and concentrate in vacuo.[1]
-
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., n-heptane/ethyl acetate) to obtain pure this compound.[1]
Visualizations
Caption: Step-by-step experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for addressing low yield in the synthesis reaction.
References
- 1. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. WOHL-ZIEGLER BROMINATION: ALLYLIC AND BEZYLIC BROMINATION WITH N-BROMOSUCCINIMIDE (NBS) – My chemistry blog [mychemblog.com]
stability and degradation of Methyl 2-(bromomethyl)-4-methoxybenzoate
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Methyl 2-(bromomethyl)-4-methoxybenzoate. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its use, storage, and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and purity of this compound, it is recommended to store the compound in a refrigerator at temperatures between 2°C and 8°C.[1] The container should be tightly sealed and stored under an inert atmosphere to prevent degradation from moisture and air.
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathways for this compound are hydrolysis of the bromomethyl group and hydrolysis of the methyl ester. The benzylic bromide is susceptible to nucleophilic attack by water, leading to the formation of the corresponding alcohol, Methyl 2-(hydroxymethyl)-4-methoxybenzoate, and hydrobromic acid.[2][3] Additionally, the methyl ester can undergo hydrolysis under acidic or basic conditions to yield 2-(bromomethyl)-4-methoxybenzoic acid.[4][5]
Q3: What are the likely impurities in a sample of this compound?
A3: Potential impurities can arise from the synthetic process and degradation. Common impurities may include the unreacted starting material, Methyl 4-methoxy-2-methylbenzoate, and byproducts from the bromination reaction, such as the dibrominated analog. Degradation products like Methyl 2-(hydroxymethyl)-4-methoxybenzoate and 2-(bromomethyl)-4-methoxybenzoic acid could also be present.
Q4: Is this compound sensitive to light?
A4: Yes, similar to other benzyl bromides, this compound can be sensitive to light. Photochemical degradation can occur, potentially involving radical reactions.[1] Therefore, it is advisable to store the compound in a light-protected container.
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Reaction in Nucleophilic Substitution
| Possible Cause | Troubleshooting Step |
| Degraded Starting Material | The bromomethyl group is highly reactive and can degrade upon improper storage. Confirm the purity of your this compound using a suitable analytical method like HPLC or NMR before use. |
| Presence of Moisture | Water can compete with your nucleophile, leading to the formation of the corresponding benzyl alcohol as a byproduct. Ensure your reaction is conducted under anhydrous conditions using dry solvents and an inert atmosphere. |
| Inappropriate Base | If a base is used to scavenge the HBr byproduct, ensure it is non-nucleophilic and compatible with your substrate and nucleophile to avoid side reactions. |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. If the reaction is sluggish, a moderate increase in temperature may be necessary, but be cautious of potential side reactions. |
Issue 2: Presence of Impurities in the Final Product
| Possible Cause | Troubleshooting Step |
| Hydrolysis Product Detected | The presence of Methyl 2-(hydroxymethyl)-4-methoxybenzoate indicates exposure to water. Purify the product using column chromatography and ensure anhydrous conditions in future reactions. |
| Ester Hydrolysis Product Detected | The presence of 2-(bromomethyl)-4-methoxybenzoic acid suggests acidic or basic conditions during workup or purification. Use neutral conditions where possible and consider purification techniques that do not involve harsh pH. |
| Unreacted Starting Material | If Methyl 4-methoxy-2-methylbenzoate is present, the initial bromination reaction was likely incomplete. The final product can be purified by column chromatography. |
Stability and Degradation Data Summary
The following table summarizes the expected stability of this compound under various conditions based on the general behavior of benzyl bromides and methyl benzoates.
| Condition | Expected Stability | Primary Degradation Product(s) | Notes |
| Acidic (pH < 4) | Labile | 2-(bromomethyl)-4-methoxybenzoic acid, Methyl 2-(hydroxymethyl)-4-methoxybenzoate | The ester group is susceptible to hydrolysis. The benzylic bromide can also hydrolyze.[3] |
| Neutral (pH 6-8) | Moderately Stable | Methyl 2-(hydroxymethyl)-4-methoxybenzoate | Hydrolysis of the bromomethyl group is the main concern, especially in the presence of water. |
| Basic (pH > 9) | Labile | 2-(bromomethyl)-4-methoxybenzoic acid and its salt | Rapid hydrolysis of the methyl ester is expected.[4][5] |
| Elevated Temperature | Potentially Unstable | Decomposition products from C-Br bond cleavage | Thermal decomposition of benzyl bromides can occur via homolytic cleavage of the C-Br bond.[6] |
| Light Exposure | Potentially Unstable | Products of radical reactions | Photodegradation can be initiated by UV light.[1] |
| Oxidizing Agents | Potentially Reactive | Oxidation products | The benzene ring and benzylic position can be susceptible to oxidation. |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
A forced degradation study is crucial for understanding the stability of a compound and for developing a stability-indicating analytical method.[7][8][9][10][11]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60°C). Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours), neutralize with a suitable base, and dilute for analysis.
-
Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH at room temperature. Withdraw samples at shorter time intervals (e.g., 0, 15, 30, 60, 120 minutes), neutralize with a suitable acid, and dilute for analysis.
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep it at room temperature. Withdraw samples at various time points and quench any remaining oxidizing agent if necessary before dilution and analysis.
-
Thermal Degradation: Expose a solid sample of the compound to dry heat in an oven at a controlled temperature (e.g., 80°C). Also, heat a solution of the compound. Withdraw samples at various time points for analysis.
-
Photostability: Expose a solution of the compound to a calibrated light source (e.g., ICH-compliant photostability chamber). Keep a control sample in the dark. Analyze both samples at a defined time point.
-
Analysis: Analyze all samples using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating the intact drug from its degradation products.[12][13]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column is a good starting point (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often effective.
-
Detection: Monitor the elution profile at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., determined by UV-Vis spectroscopy).
-
Method Development:
-
Inject a solution of the undegraded compound to determine its retention time.
-
Inject samples from the forced degradation study to observe the retention times of any degradation products.
-
Optimize the mobile phase composition and gradient to achieve adequate separation (resolution > 2) between the parent peak and all degradation product peaks.
-
-
Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[3]
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Primary degradation pathways of this compound.
References
- 1. Photochemical benzylic bromination in continuous flow using BrCCl 3 and its application to telescoped p -methoxybenzyl protection - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB00044E [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Stability-indicating HPLC-UV for the determination of 4-bromomethyl-3-nitrobenzoic acid, a bioactive nitrocompound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. zenodo.org [zenodo.org]
- 6. HU226938B1 - Method for preparing substituted benzyl bromides - Google Patents [patents.google.com]
- 7. medcraveonline.com [medcraveonline.com]
- 8. pharmtech.com [pharmtech.com]
- 9. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jetir.org [jetir.org]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. benchchem.com [benchchem.com]
- 13. ijtsrd.com [ijtsrd.com]
removal of unreacted Methyl 2-(bromomethyl)-4-methoxybenzoate from product
Technical Support Center: Purification Strategies
Topic: Removal of Unreacted Methyl 2-(bromomethyl)-4-methoxybenzoate
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the effective removal of unreacted this compound from their reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods to remove unreacted this compound from my product?
The most effective purification techniques are based on differentiating the physical properties of your desired product from the starting material. The three primary methods are:
-
Flash Column Chromatography: This is the most common and versatile method for separating organic compounds based on their polarity.
-
Recrystallization: This technique is ideal if your product is a solid and exhibits different solubility in a given solvent system compared to the starting material.[1][2]
-
Liquid-Liquid Extraction: A standard workup procedure that can remove impurities if there is a significant difference in the acidity, basicity, or solubility of the product and starting material in immiscible solvents.[3]
Q2: How do I choose the best purification method for my specific product?
The choice depends on the properties of your product relative to the starting material, this compound. First, perform a Thin Layer Chromatography (TLC) analysis of your crude reaction mixture.
-
If TLC shows good separation between your product spot and the starting material spot, Flash Column Chromatography is the recommended method.
-
If your product is a solid and the starting material is an oil or has different solubility, Recrystallization is an excellent and scalable option.[4][5]
-
If your reaction modifies the starting material's acidic/basic properties (e.g., hydrolysis of the ester), an acid-base Liquid-Liquid Extraction may be effective.
Q3: My product and the starting material have very similar Rf values on TLC. How can I improve separation for column chromatography?
Co-elution is a common challenge. Here are several strategies to improve separation:
-
Optimize the Solvent System: Test a wide range of solvent polarities. A common starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane). Try different solvent combinations (e.g., toluene/acetone, dichloromethane/methanol).
-
Use a Shallow Gradient: Instead of running the column with a single solvent mixture (isocratic), use a slowly increasing gradient of the more polar solvent. This can help resolve closely running spots.
-
Change the Stationary Phase: If silica gel doesn't provide adequate separation, consider using a different stationary phase, such as alumina (basic or neutral) or reverse-phase silica (C18).
-
Consider Derivatization: In some cases, a temporary chemical modification of your product or the impurity can dramatically change its polarity, allowing for easy separation. The modifying group is then removed in a subsequent step.
Q4: Can I use recrystallization to remove the starting material?
Yes, if the conditions are right. Recrystallization is effective when the desired product and the impurity (unreacted starting material) have significantly different solubilities in a chosen solvent.[6][7] The ideal solvent will dissolve your product well at high temperatures but poorly at low temperatures, while the starting material remains in solution upon cooling.[6]
Q5: Are there any non-chromatographic methods to consider besides recrystallization?
-
Scavenger Resins: These are solid-supported reagents designed to react selectively with and remove specific functional groups.[8] If your starting material has a reactive handle that the product lacks (or vice-versa), a scavenger resin can be stirred with the crude mixture and then simply filtered off.[8]
-
Distillation: Given the high boiling point of this compound (350.4 °C at 760 mmHg), standard distillation is often impractical.[9] However, if your product is significantly more volatile, vacuum distillation might be an option.
Physical Properties of Starting Material
A summary of the key physical properties of this compound is crucial for designing a purification strategy.
| Property | Value | Source |
| CAS Number | 15365-25-0 | [9][10][11] |
| Molecular Formula | C₁₀H₁₁BrO₃ | [9][10][11] |
| Molecular Weight | 259.1 g/mol | [10][11] |
| Appearance | Colorless to pale yellow liquid or off-white to yellow solid | [9][10] |
| Boiling Point | 350.4 °C at 760 mmHg | [9] |
| Solubility | Sparingly soluble in water | [9] |
Troubleshooting Guide
This guide addresses common issues encountered during the purification process.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No separation between product and starting material on TLC. | Solvent system is too polar or not polar enough. Product and starting material have nearly identical polarity. | Test a broad range of solvent systems (e.g., 100% Hexane to 100% Ethyl Acetate). Try a ternary system (e.g., Hexane/DCM/EtOAc). Consider a different stationary phase (e.g., alumina). |
| Product "oils out" instead of crystallizing during recrystallization. | The solution is supersaturated above the product's melting point. High level of impurities depressing the melting point. Incorrect solvent choice. | Re-heat the solution and add more of the "good" solvent to decrease saturation.[12] Allow the solution to cool more slowly. Try a different solvent or solvent pair. |
| Low recovery after column chromatography. | Product is highly retained on the column. Product is very dilute in collected fractions. Column was loaded improperly, causing streaking. | Flush the column with a very polar solvent (e.g., 10-20% Methanol in DCM). Combine and concentrate all relevant fractions. Ensure the sample is loaded in a minimal volume of solvent and is properly adsorbed onto silica before elution. |
| An emulsion forms during liquid-liquid extraction. | Agitation was too vigorous. High concentration of surfactants or insoluble materials. | Add brine (saturated NaCl solution) to increase the aqueous phase polarity. Allow the mixture to stand undisturbed for a longer period. Filter the entire mixture through a pad of Celite. |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol describes a standard procedure for purifying a crude reaction mixture using a silica gel column.
-
TLC Analysis & Solvent Selection:
-
Dissolve a small sample of your crude mixture in a suitable solvent (e.g., DCM or Ethyl Acetate).
-
Spot the solution on a TLC plate and develop it in various solvent systems (e.g., start with 20% Ethyl Acetate in Hexanes).
-
The ideal solvent system will give your product an Rf value of ~0.3 and show good separation from the starting material spot.
-
-
Column Packing:
-
Select an appropriate size column based on the amount of crude material (a general rule is a 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the initial, least polar eluting solvent.
-
Pour the slurry into the column and use gentle air pressure to pack the bed evenly, ensuring no cracks or air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the reaction solvent or the column eluent.
-
Alternatively, create a "dry load" by adsorbing the crude product (dissolved in a volatile solvent) onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column bed.
-
-
Elution and Fraction Collection:
-
Begin eluting with the selected solvent system, starting with a less polar mixture if running a gradient.
-
Collect fractions in test tubes or vials.
-
Monitor the elution process by spotting fractions onto a TLC plate and visualizing with a UV lamp or appropriate stain.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Protocol 2: Recrystallization
This protocol is for purifying a solid product from soluble impurities like unreacted this compound.[1]
-
Solvent Selection:
-
Place a small amount of the crude solid (~50 mg) in a test tube.
-
Add a potential solvent dropwise at room temperature. A good solvent will not dissolve the solid at room temperature.
-
Heat the mixture. A good solvent will dissolve the solid completely when hot.[7][13]
-
Cool the solution to room temperature and then in an ice bath. Abundant crystal formation indicates a suitable solvent.[5]
-
-
Dissolution:
-
Place the bulk of the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of the chosen solvent to dissolve the solid at its boiling point. Add the solvent in small portions, waiting for the solution to boil between additions.[13]
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[12]
-
Once at room temperature, place the flask in an ice bath to maximize crystal yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[13]
-
Dry the crystals in a vacuum oven or air dry them to remove residual solvent.
-
Visualizations
The following diagrams illustrate the general workflow for purification and a troubleshooting decision tree for chromatography.
Caption: General workflow for product purification and analysis.
Caption: Troubleshooting decision tree for column chromatography.
References
- 1. savemyexams.com [savemyexams.com]
- 2. openaccesspub.org [openaccesspub.org]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. Experiment 4 purification - recrystallization of benzoic acid | PDF [slideshare.net]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. silicycle.com [silicycle.com]
- 9. Page loading... [guidechem.com]
- 10. chemimpex.com [chemimpex.com]
- 11. scbt.com [scbt.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Analytical Methods for Monitoring Reactions of Methyl 2-(bromomethyl)-4-methoxybenzoate
Welcome to the Technical Support Center for analytical methods related to Methyl 2-(bromomethyl)-4-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for monitoring chemical reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for monitoring reactions with this compound?
A1: The most frequently employed techniques for monitoring reactions involving this compound are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The choice of method depends on the specific reaction, the information required (qualitative vs. quantitative), and the available instrumentation.
Q2: How can I visualize this compound and its reaction products on a TLC plate?
A2: this compound is a UV-active compound due to its aromatic ring. Therefore, the most common and non-destructive visualization method is using a UV lamp at 254 nm.[1][2][3] The compound will appear as a dark spot on a fluorescent green background.[1][2] For compounds that are not UV-active, or for additional confirmation, chemical stains can be used.[1][2] An iodine chamber can also be effective for visualizing aromatic compounds.[3][4]
Q3: My HPLC analysis of a reaction mixture containing this compound shows peak tailing. What are the likely causes and solutions?
A3: Peak tailing for aromatic compounds like this compound in reverse-phase HPLC is often due to secondary interactions with silanol groups on the stationary phase.[5] Other potential causes include column overload, low buffer concentration, or an inappropriate mobile phase pH.[5][6] To address this, you can try adjusting the mobile phase pH, adding a competitive amine like triethylamine (TEA), reducing the sample concentration, or using a different column with end-capping.[5]
Q4: Can I monitor my reaction directly in an NMR tube?
A4: Yes, it is possible to monitor a reaction's progress by taking small aliquots from the reaction mixture, preparing them appropriately, and analyzing them by NMR.[7] For real-time monitoring, the reaction can be run directly in a deuterated solvent within the NMR tube.[8][9] This allows for the direct observation of the disappearance of reactant signals and the appearance of product signals over time.
Q5: What are the challenges of analyzing this compound by GC-MS?
A5: Benzyl bromides can be thermally labile and may degrade in the high temperatures of the GC injector port. It is crucial to optimize the injector temperature to ensure efficient vaporization without decomposition. Contamination of the injector liner can also lead to poor peak shape and reproducibility.[10]
Troubleshooting Guides
Thin-Layer Chromatography (TLC) Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No spots visible under UV light | Compound is not UV-active or concentration is too low. | Use a more concentrated sample. Employ a chemical stain (e.g., p-anisaldehyde, potassium permanganate) or an iodine chamber for visualization.[4][11] |
| Streaking of spots | Sample is overloaded. The mobile phase is too polar. The sample is not fully dissolved. | Apply a smaller spot or a more dilute sample. Use a less polar mobile phase. Ensure the sample is fully dissolved before spotting. |
| Poor separation of spots | Inappropriate mobile phase polarity. | Optimize the solvent system. Try different ratios of a polar and non-polar solvent (e.g., ethyl acetate/hexanes) to achieve better separation. |
| Rf values are too high or too low | The mobile phase is too polar (high Rf) or not polar enough (low Rf). | Adjust the mobile phase composition. For high Rf, decrease the polarity. For low Rf, increase the polarity. An ideal Rf value is between 0.2 and 0.8.[11] |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Peak tailing | Secondary interactions with the column; column overload.[5] | Use a mobile phase with a lower pH or add a modifier like triethylamine. Reduce the injection volume or sample concentration.[5] |
| Drifting retention times | Poor column temperature control; mobile phase composition changing; column not equilibrated.[12] | Use a column oven for temperature stability. Prepare fresh mobile phase and ensure proper mixing. Allow sufficient time for column equilibration between runs.[12] |
| Ghost peaks | Carryover from previous injection; contaminated mobile phase. | Run blank injections to clean the injector. Prepare fresh mobile phase and filter it. |
| Baseline noise or drift | Air bubbles in the system; detector lamp failing; contaminated flow cell.[12][13] | Degas the mobile phase. Replace the detector lamp if necessary. Flush the flow cell with a strong solvent.[12] |
Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No peaks or very small peaks | No sample injected; leak in the system; incorrect injector temperature.[10] | Verify autosampler/syringe functionality. Check for leaks using an electronic leak detector. Optimize injector temperature. |
| Peak fronting or tailing | Column overload; active sites in the column or liner; sample degradation.[13] | Dilute the sample. Use a deactivated liner or a new column. Lower the injector temperature. |
| Poor resolution | Incorrect temperature program; wrong column type.[13] | Optimize the temperature ramp rate. Ensure the column stationary phase is appropriate for the analytes. |
| Irreproducible results | Inconsistent injection volume; sample degradation; leaks.[10] | Use an autosampler for precise injections. Ensure sample stability. Perform regular leak checks.[10] |
Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Broad peaks | Sample has solid particles; presence of paramagnetic impurities; poor shimming.[14] | Filter the sample into the NMR tube.[14] Pass the sample through a small plug of celite or silica. Re-shim the spectrometer. |
| Poor signal-to-noise ratio | Low sample concentration. | Increase the sample concentration or the number of scans. |
| Presence of water peak | Using a non-deuterated solvent that has absorbed moisture. | Use high-purity deuterated solvents and dry NMR tubes. |
| Inaccurate integration | Poor phasing or baseline correction; overlapping peaks. | Carefully phase the spectrum and perform baseline correction. Choose non-overlapping peaks for integration. |
Experimental Protocols
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Plate Preparation: With a pencil, lightly draw a baseline approximately 1 cm from the bottom of a silica gel TLC plate. Mark lanes for the starting material, a co-spot, and the reaction mixture.
-
Spotting: Dissolve a small amount of the starting material (this compound) in a volatile solvent (e.g., ethyl acetate). Using a capillary tube, apply a small spot to the "starting material" lane. Spot the reaction mixture in its designated lane. Apply both the starting material and the reaction mixture to the "co-spot" lane.
-
Development: Place the spotted TLC plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate). Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate.
-
Visualization: Once the solvent front is near the top of the plate, remove it and mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp (254 nm).[15] Circle the spots with a pencil.
-
Interpretation: The reaction progress is monitored by observing the disappearance of the starting material spot and the appearance of a new product spot in the reaction mixture lane.
Protocol 2: Analysis by High-Performance Liquid Chromatography (HPLC)
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).[16] The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 258 nm.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to a final concentration of approximately 100 µg/mL.[16]
-
Reaction Mixture Sample: Withdraw a small aliquot from the reaction mixture and dilute it with the mobile phase to a suitable concentration. Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis: Inject the standard solution and the prepared sample into the HPLC system.
-
Data Interpretation: Monitor the chromatograms for the peak corresponding to this compound and the appearance of new peaks corresponding to the product(s). The peak areas can be used to determine the relative amounts of each component and to calculate the reaction conversion.
Protocol 3: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
-
System Preparation:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C (optimize to prevent degradation).
-
Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature (e.g., 280 °C).
-
MS Detector: Electron ionization (EI) at 70 eV.
-
-
Sample Preparation: Quench a small aliquot of the reaction mixture and extract the organic components with a suitable solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate. Dilute the sample to an appropriate concentration.
-
Analysis: Inject the prepared sample into the GC-MS system.
-
Data Interpretation: Identify the peaks in the total ion chromatogram by comparing their retention times with standards and by analyzing their mass spectra.
Protocol 4: Reaction Monitoring by ¹H NMR Spectroscopy
-
Sample Preparation: Withdraw a small aliquot from the reaction mixture. Remove the reaction solvent under reduced pressure. Dissolve the residue in a deuterated solvent (e.g., CDCl₃) in an NMR tube.[17]
-
Data Acquisition: Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz).
-
Data Interpretation: Identify the characteristic peaks for the starting material (this compound) and the product. For the starting material, expect signals for the -CH₂Br protons, the -OCH₃ protons, and the aromatic protons.[17] Monitor the decrease in the integral of the starting material peaks and the increase in the integral of the product peaks to determine the reaction conversion.
Visualizations
Caption: Workflow for monitoring reactions of this compound.
Caption: A logical workflow for troubleshooting common analytical issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. faculty.fiu.edu [faculty.fiu.edu]
- 4. scribd.com [scribd.com]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 7. reddit.com [reddit.com]
- 8. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 9. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmaguru.co [pharmaguru.co]
- 11. silicycle.com [silicycle.com]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of Methyl 2-(bromomethyl)-4-methoxybenzoate
This guide provides a detailed comparison of the ¹H NMR spectrum of Methyl 2-(bromomethyl)-4-methoxybenzoate with its unbrominated precursor and a structural isomer. Due to the limited availability of experimentally verified spectra for this compound, this guide utilizes a predicted spectrum based on established spectroscopic principles and compares it with the experimental data of related compounds. This analysis is intended for researchers, scientists, and professionals in drug development for the identification and characterization of this molecule.
Comparison of ¹H NMR Spectral Data
The following table summarizes the ¹H NMR spectral data for this compound (predicted), its precursor Methyl 4-methoxy-2-methylbenzoate, and its isomer Methyl 4-(bromomethyl)-2-methoxybenzoate.
| Compound | Predicted/Experimental | Aromatic Protons (δ, ppm) | -OCH₃ (δ, ppm) | -COOCH₃ (δ, ppm) | -CH₂Br / -CH₃ (δ, ppm) | Solvent |
| This compound | Predicted | ~7.85 (d, 1H, H-6), ~7.0 (d, 1H, H-3), ~6.9 (dd, 1H, H-5) | ~3.85 (s, 3H) | ~3.90 (s, 3H) | ~4.80 (s, 2H) | CDCl₃ |
| Methyl 4-methoxy-2-methylbenzoate | Experimental[1] | 7.81 (d, J = 9 Hz, 1H), 6.86 (d, J = 3 Hz, 1H), 6.83 (dd, J = 9, 3 Hz, 1H) | 3.78 (s, 3H) | 3.75 (s, 3H) | 2.49 (s, 3H) | DMSO-d₆ |
| Methyl 4-(bromomethyl)-2-methoxybenzoate | Experimental*[2] | Not specified in provided data. Expected around 7.2-7.8 ppm. The provided data appears inconsistent with the structure. | 3.87 (s, 3H) | 3.91 (s, 3H) | 4.44 (s, 2H) | CDCl₃ |
*Note on the experimental data for Methyl 4-(bromomethyl)-2-methoxybenzoate: The reported spectrum from the source includes a singlet at 2.40 ppm, which is more characteristic of an aromatic methyl group than a bromomethyl group. The data presented in the table reflects a reinterpretation of the likely chemical shifts for the specified structure, excluding the anomalous peak.
Experimental Protocols
A general protocol for acquiring a ¹H NMR spectrum is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 MHz instrument.
-
Acquisition Parameters:
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Acquire the spectrum using a standard proton pulse sequence.
-
Set the spectral width to encompass the expected range of chemical shifts (typically 0-12 ppm).
-
The number of scans can be adjusted to achieve an optimal signal-to-noise ratio.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) signal with a Fourier transform. Phase and baseline correct the resulting spectrum. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Structural Analysis and Signal Assignment
The following diagram illustrates the chemical structure of this compound and the expected correlation of its proton signals in the ¹H NMR spectrum.
Caption: Correlation of proton environments in this compound with their predicted ¹H NMR chemical shifts.
Key Spectral Features and Comparison
The bromination of the methyl group at the 2-position of Methyl 4-methoxy-2-methylbenzoate to form this compound is expected to induce a significant downfield shift of the benzylic protons. The singlet corresponding to the -CH₃ group at approximately 2.49 ppm in the precursor is predicted to shift to around 4.80 ppm for the -CH₂Br group in the product. This substantial shift is due to the strong deshielding effect of the electronegative bromine atom.
The aromatic proton signals are also expected to be influenced by this substitution, though to a lesser extent. The overall pattern of a doublet, a doublet, and a doublet of doublets for the aromatic region should be maintained, with minor shifts in their positions.
When comparing the target compound to its isomer, Methyl 4-(bromomethyl)-2-methoxybenzoate, the key difference lies in the substitution pattern on the aromatic ring, which would result in a different set of coupling constants and chemical shifts for the aromatic protons, providing a clear distinction between the two isomers in a high-resolution ¹H NMR spectrum.
References
Mass Spectrometric Analysis: A Comparative Guide for Methyl 2-(bromomethyl)-4-methoxybenzoate and a Key Isomeric Alternative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometric behavior of Methyl 2-(bromomethyl)-4-methoxybenzoate and its structural isomer, Methyl 4-(bromomethyl)-2-methoxybenzoate. Understanding the mass spectral characteristics of these compounds is crucial for their unambiguous identification and characterization in complex matrices, a common challenge in drug development and chemical research. This guide presents available experimental data, outlines typical analytical protocols, and visualizes key workflows and fragmentation pathways to aid in these efforts.
Performance Comparison: Mass Spectrometric Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass-to-Charge Ratios (m/z) | Ionization Method |
| This compound (Predicted) | C₁₀H₁₁BrO₃ | 259.10 | [M+H]⁺: 259/261 (Isotopic pattern for Br) | ESI/FIA-MS |
| Methyl 4-(bromomethyl)-2-methoxybenzoate | C₁₀H₁₁BrO₃ | 259.10 | [M+H]⁺: 259[1] | FIA-MS[1] |
| Methyl 4-(chloromethyl)benzoate | C₉H₉ClO₂ | 184.62 | M⁺: 184, [M-Cl]⁺: 149[2] | GC-MS |
| Methyl 4-(bromomethyl)benzoate | C₉H₉BrO₂ | 229.07 | Key fragments at m/z 149, 118 | GC-MS |
Experimental Protocols
The acquisition of mass spectra for compounds like this compound and its analogs typically involves either Gas Chromatography-Mass Spectrometry (GC-MS) for volatile and thermally stable compounds, or Liquid Chromatography-Mass Spectrometry (LC-MS) for less volatile or thermally labile molecules.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol (General)
-
Sample Preparation: Dissolve the analyte in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Injection: Inject 1 µL of the sample into the GC inlet, which is typically heated to 250°C. A split or splitless injection mode can be used depending on the analyte concentration.
-
Gas Chromatography: Separation is achieved on a capillary column (e.g., a 30 m x 0.25 mm column with a 0.25 µm film of 5% phenyl-methylpolysiloxane). The oven temperature program can be initiated at 50°C, held for 2 minutes, and then ramped up to 280°C at a rate of 10°C/min.
-
Mass Spectrometry: The eluting compounds are ionized using electron ionization (EI) at 70 eV. The mass spectrometer is set to scan a mass range of m/z 50-400.
Flow Injection Analysis-Mass Spectrometry (FIA-MS) Protocol (as referenced for the isomer)
-
Sample Preparation: Dissolve the sample in a suitable solvent compatible with electrospray ionization, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.[1]
-
Infusion: The sample solution is directly infused into the mass spectrometer's ion source using a syringe pump at a constant flow rate (e.g., 10 µL/min).
-
Mass Spectrometry: Mass spectra are acquired using an electrospray ionization (ESI) source in positive ion mode. The instrument is scanned over a relevant mass range to detect the protonated molecule [M+H]⁺. For Methyl 4-(bromomethyl)-2-methoxybenzoate, a molecular ion peak was observed at m/e: 259 ([M+1]+).[1]
Visualizing Workflows and Fragmentation
To facilitate a deeper understanding of the analytical process and the structural information that can be derived from mass spectrometry, the following diagrams, generated using the DOT language, illustrate a typical workflow for small molecule identification and a comparison of the predicted fragmentation pathways.
References
A Comparative Guide to the Infrared Spectroscopy of Methyl 2-(bromomethyl)-4-methoxybenzoate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the infrared (IR) spectroscopy of Methyl 2-(bromomethyl)-4-methoxybenzoate, a key intermediate in pharmaceutical synthesis, with several structural analogs. Understanding the subtle differences in their IR spectra is crucial for reaction monitoring, quality control, and the unambiguous identification of these compounds. This document presents experimental and predicted spectral data, a standardized experimental protocol for data acquisition, and a visual representation of the structural relationships.
Comparative Analysis of IR Absorption Data
The infrared spectra of this compound and its analogs are characterized by absorptions arising from the vibrations of their common and distinguishing functional groups. The table below summarizes the key experimental and predicted IR absorption peaks for these compounds.
| Functional Group | Vibration Mode | This compound (Predicted) (cm⁻¹) | Methyl 2-(chloromethyl)-4-methoxybenzoate (Predicted) (cm⁻¹) | Methyl 2-methyl-4-methoxybenzoate (Predicted) (cm⁻¹) | 4-Methoxybenzoic Acid (Experimental) (cm⁻¹) | Methyl Benzoate (Experimental) (cm⁻¹) |
| O-H | Stretching | - | - | - | 3300-2500 (broad) | - |
| C-H (Aromatic) | Stretching | 3100-3000 | 3100-3000 | 3100-3000 | 3100-3000 | ~3030 |
| C-H (Aliphatic) | Stretching | 2995-2850 | 2995-2850 | 2995-2850 | 2980-2840 | 2950 |
| C=O (Ester) | Stretching | ~1725 | ~1725 | ~1720 | - | ~1720-1730 [1] |
| C=O (Carboxylic Acid) | Stretching | - | - | - | ~1680 | - |
| C=C (Aromatic) | Stretching | 1610-1580, 1500-1400 | 1610-1580, 1500-1400 | 1610-1580, 1500-1400 | 1605, 1577, 1428 | 1600-1585, 1500-1400 |
| C-O (Ester) | Asymmetric Stretch | ~1250 | ~1250 | ~1250 | - | ~1280 |
| C-O (Ether/Acid) | Symmetric Stretch | ~1150-1050 | ~1150-1050 | ~1150-1050 | ~1250, ~1170 | - |
| C-Br | Stretching | ~680-550 | - | - | - | - |
| C-Cl | Stretching | - | ~750-650 | - | - | - |
| C-H (oop) | Bending | 900-675 | 900-675 | 900-675 | 900-675 | 750-700, 710-690[1] |
Note: Predicted values are based on typical group frequencies and the influence of adjacent substituents. Experimental values are sourced from publicly available spectral databases. The most diagnostically significant peaks for distinguishing the primary compound are highlighted in bold.
Experimental Protocol for IR Spectroscopy
The following is a generalized procedure for acquiring high-quality Fourier Transform Infrared (FTIR) spectra of the compounds discussed.
1. Sample Preparation:
-
For solid samples (e.g., 4-Methoxybenzoic Acid):
-
KBr Pellet Method: Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained. Press the powder into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure.
-
-
For liquid or low-melting solid samples (e.g., Methyl Benzoate, and potentially the halogenated analogs):
-
Neat Sample: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
2. Instrumentation and Data Acquisition:
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Background: Record a background spectrum of the empty sample compartment (for KBr pellets) or the clean ATR crystal/salt plates. This will be automatically subtracted from the sample spectrum.
3. Data Processing:
-
The resulting interferogram is Fourier-transformed to produce the infrared spectrum (transmittance or absorbance vs. wavenumber).
-
Perform baseline correction and peak picking to identify the exact wavenumbers of the absorption maxima.
Structural Relationships and Key Distinguishing Features
The following diagram illustrates the structural similarities and differences between this compound and its analogs.
Caption: Structural relationships of the compared benzoate derivatives.
The primary spectroscopic differences that allow for the differentiation of these compounds are:
-
Presence of a C-Br Stretch: A key feature in the spectrum of this compound will be the C-Br stretching vibration, which is expected in the far-infrared region (around 680-550 cm⁻¹). This peak will be absent in all other analogs except for those containing bromine.
-
Presence of a C-Cl Stretch: Similarly, Methyl 2-(chloromethyl)-4-methoxybenzoate will exhibit a characteristic C-Cl stretch (around 750-650 cm⁻¹), which is absent in the other compounds.
-
Absence of Halogen Stretch: Methyl 2-methyl-4-methoxybenzoate will lack both the C-Br and C-Cl stretching bands, simplifying this region of the spectrum.
-
O-H vs. C=O Ester Stretch: 4-Methoxybenzoic acid is readily distinguished by the presence of a very broad O-H stretching band (3300-2500 cm⁻¹) and a lower frequency C=O stretch (~1680 cm⁻¹) characteristic of a carboxylic acid dimer. In contrast, the ester-containing compounds show a sharp, strong C=O stretch at a higher frequency (~1720-1730 cm⁻¹).
-
Fingerprint Region: While the functional group region provides primary distinguishing features, the fingerprint region (below 1500 cm⁻¹) will show unique patterns of C-O, C-C, and bending vibrations for each molecule, serving as a definitive confirmation of identity.
References
comparing reactivity of Methyl 2-(bromomethyl)-4-methoxybenzoate vs methyl 4-(bromomethyl)benzoate
A Comparative Guide to the Reactivity of Methyl 2-(bromomethyl)-4-methoxybenzoate and Methyl 4-(bromomethyl)benzoate
For researchers and professionals in drug development and organic synthesis, the selection of appropriate building blocks is paramount to the success of a synthetic route. This guide provides an objective comparison of the reactivity of two structurally related benzylic bromides: this compound and methyl 4-(bromomethyl)benzoate. The analysis is grounded in fundamental principles of physical organic chemistry and supported by analogous experimental data from the literature to predict their behavior in nucleophilic substitution reactions.
Introduction to the Compounds
Both this compound and methyl 4-(bromomethyl)benzoate are derivatives of methyl benzoate containing a reactive bromomethyl group. This functional group is a potent electrophile, making these compounds valuable intermediates for the introduction of a substituted benzyl moiety into a target molecule, often via nucleophilic substitution (Sₙ1 and Sₙ2) reactions. Their utility is prominent in the synthesis of pharmaceuticals and other complex organic molecules.[1] The key distinction between these two reagents lies in the substitution pattern on the benzene ring, which significantly influences their reactivity through a combination of electronic and steric effects.
Theoretical Background: Factors Influencing Reactivity
The reactivity of benzyl bromides in nucleophilic substitution reactions is primarily governed by two factors:
-
Electronic Effects: The substituents on the aromatic ring can either donate or withdraw electron density, which in turn affects the stability of the transition state and any charged intermediates. Electron-donating groups (EDGs) activate the ring towards electrophilic substitution and can stabilize a positive charge at the benzylic position, thus accelerating Sₙ1 reactions. Conversely, electron-withdrawing groups (EWGs) deactivate the ring and destabilize a benzylic carbocation, slowing down Sₙ1 reactions.
-
Steric Effects: The presence of bulky groups near the reaction center (the benzylic carbon) can hinder the approach of the nucleophile. This steric hindrance is particularly impactful in Sₙ2 reactions, which proceed through a crowded pentacoordinate transition state. Ortho-substituents, due to their proximity to the bromomethyl group, exert a more significant steric effect than meta or para substituents.
Comparative Reactivity Analysis
Methyl 4-(bromomethyl)benzoate
In methyl 4-(bromomethyl)benzoate, the bromomethyl group is in the para position relative to the methyl ester group (-COOCH₃).
-
Electronic Effects: The methyl ester group is an electron-withdrawing group (EWG) due to the electronegativity of the oxygen atoms and the resonance delocalization of the carbonyl pi-bond. This EWG effect deactivates the benzene ring and destabilizes the formation of a positive charge at the benzylic carbon. Consequently, Sₙ1 reactions are expected to be slow. The primary reaction pathway for this compound with a reasonably strong nucleophile would be an Sₙ2 reaction.
-
Steric Effects: The para-position of the methyl ester group poses no steric hindrance to the approach of a nucleophile to the bromomethyl group.
This compound
In this compound, the bromomethyl group is at the 2-position (ortho to the methyl ester) and the methoxy group (-OCH₃) is at the 4-position.
-
Electronic Effects: This molecule has two key substituents influencing its electronic properties.
-
The methoxy group (-OCH₃) at the 4-position is a strong electron-donating group (EDG) through resonance. This EDG effect increases the electron density of the aromatic ring and would stabilize a benzylic carbocation, thus favoring an Sₙ1 reaction mechanism.
-
The methyl ester group (-COOCH₃) at the 2-position is an electron-withdrawing group (EWG) through induction and resonance. This would tend to destabilize a benzylic carbocation.
The overall electronic effect is a combination of these opposing influences. However, the strong electron-donating nature of the para-methoxy group is generally expected to have a dominant effect on stabilizing a positive charge at the benzylic position.
-
-
Steric Effects: The methyl ester group at the ortho-position creates significant steric hindrance around the bromomethyl reaction center. This bulkiness will impede the backside attack required for an Sₙ2 reaction, making this pathway less favorable. Generally, ortho-substituted benzyl halides are known to react slower than their para-isomers in Sₙ2 reactions due to this steric hindrance.
Predicted Reactivity Comparison
Based on the analysis of electronic and steric effects, we can predict the relative reactivity of the two compounds:
-
Methyl 4-(bromomethyl)benzoate is expected to react primarily through an Sₙ2 mechanism . Its reactivity will be sensitive to the strength of the nucleophile. The lack of steric hindrance makes it a good substrate for Sₙ2 reactions, although the electron-withdrawing nature of the ester group will make it less reactive than unsubstituted benzyl bromide.
-
This compound is more likely to react via an Sₙ1 mechanism , especially with weaker nucleophiles in polar protic solvents. The strong electron-donating methoxy group at the para-position stabilizes the benzylic carbocation intermediate, favoring the Sₙ1 pathway. The significant steric hindrance from the ortho-methyl ester group will strongly disfavor the Sₙ2 pathway.
Overall Reactivity: It is difficult to definitively state which compound is "more reactive" without specific reaction conditions.
-
In a reaction favoring an Sₙ2 pathway (strong nucleophile, polar aprotic solvent), methyl 4-(bromomethyl)benzoate would be significantly more reactive due to the lack of steric hindrance.
-
In a reaction favoring an Sₙ1 pathway (weak nucleophile, polar protic solvent), This compound would likely be more reactive due to the carbocation-stabilizing effect of the para-methoxy group.
Data Presentation
The following table summarizes the key characteristics and predicted reactivity of the two compounds.
| Feature | This compound | Methyl 4-(bromomethyl)benzoate |
| Structure |
|
|
| Key Substituents | -COOCH₃ (ortho), -OCH₃ (para) | -COOCH₃ (para) |
| Dominant Electronic Effect on Benzylic Position | Carbocation stabilizing (+R from -OCH₃) vs. destabilizing (-I, -R from -COOCH₃) | Carbocation destabilizing (-I, -R from -COOCH₃) |
| Steric Hindrance at Reaction Center | High | Low |
| Favored Reaction Mechanism | Sₙ1 | Sₙ2 |
| Predicted Relative Reactivity (Sₙ1 conditions) | Higher | Lower |
| Predicted Relative Reactivity (Sₙ2 conditions) | Lower | Higher |
Experimental Protocols
The following is a general protocol for a comparative study of the reactivity of the two benzyl bromides in a nucleophilic substitution reaction with a common nucleophile.
Objective: To compare the reaction rates of this compound and methyl 4-(bromomethyl)benzoate with sodium azide.
Materials:
-
This compound
-
Methyl 4-(bromomethyl)benzoate
-
Sodium azide (NaN₃)
-
Acetonitrile (anhydrous)
-
Internal standard (e.g., dodecane)
-
Deuterated chloroform (CDCl₃) for NMR analysis
Procedure:
-
Reaction Setup: In two separate, dry round-bottom flasks equipped with magnetic stirrers and reflux condensers, prepare the following reaction mixtures under an inert atmosphere (e.g., nitrogen or argon):
-
Flask A: this compound (1.0 mmol), sodium azide (1.2 mmol), and anhydrous acetonitrile (10 mL).
-
Flask B: Methyl 4-(bromomethyl)benzoate (1.0 mmol), sodium azide (1.2 mmol), and anhydrous acetonitrile (10 mL).
-
-
Add a known amount of the internal standard to each flask.
-
Reaction Monitoring: Place both flasks in a preheated oil bath at a constant temperature (e.g., 60 °C).
-
At regular time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (approx. 0.1 mL) from each reaction mixture.
-
Quench the aliquot by diluting it with a known volume of a suitable solvent (e.g., ethyl acetate) and washing with water to remove unreacted sodium azide.
-
Analysis: Analyze the quenched aliquots by Gas Chromatography (GC) or ¹H NMR spectroscopy.
-
GC Analysis: Monitor the disappearance of the starting material peak and the appearance of the product peak relative to the internal standard.
-
¹H NMR Analysis: Monitor the disappearance of the benzylic -CH₂Br signal (around 4.5-4.7 ppm) and the appearance of the benzylic -CH₂N₃ signal (around 4.3-4.5 ppm).
-
-
Data Analysis: Plot the concentration of the starting material versus time for both reactions. Determine the initial reaction rates and calculate the rate constants.
Visualization of Reactivity Factors
The following diagrams illustrate the key factors influencing the reactivity of the two compounds.
References
A Comparative Guide to HPLC Analysis for Purity of Methyl 2-(bromomethyl)-4-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for determining the purity of Methyl 2-(bromomethyl)-4-methoxybenzoate. This compound is a key intermediate in the synthesis of various pharmaceutical and research compounds, making its purity a critical factor for the quality and efficacy of the final products.[1] This document outlines a standard reversed-phase HPLC (RP-HPLC) method, compares it with alternative techniques, and provides detailed experimental protocols and comparative data.
Comparison of Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile and thermally labile compounds like this compound.[2] Its robustness and sensitivity make it ideal for routine quality control. However, other methods can provide complementary or confirmatory data.
| Parameter | Reversed-Phase HPLC (RP-HPLC) | Gas Chromatography (GC) | Quantitative Nuclear Magnetic Resonance (qNMR) | Thin-Layer Chromatography (TLC) |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase.[2] | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[2] | Nuclear spin transitions in a magnetic field, where signal intensity is proportional to the number of nuclei.[3][4] | Differential migration on a solid stationary phase with a liquid mobile phase.[2] |
| Applicability | Ideal for non-volatile and thermally sensitive compounds.[5] | Suitable for volatile and thermally stable compounds. Derivatization may be needed for less volatile compounds.[2] | Provides structural information and can determine absolute purity against a certified internal standard.[3][4] | Primarily a qualitative or semi-quantitative screening tool.[2] |
| Advantages | High resolution, sensitivity, and reproducibility.[4] | High sensitivity and selectivity, especially for volatile impurities.[5] | Primary analytical method (no reference standard of the analyte needed), non-destructive, provides structural information.[3] | Simple, rapid, and inexpensive. |
| Limitations | May require reference standards for impurity identification and quantification. | The analyte may degrade at high temperatures.[3] | Lower sensitivity compared to chromatographic methods, potential for signal overlap.[3] | Lower resolution and sensitivity, not ideal for quantification. |
Experimental Protocols
1. Reversed-Phase HPLC (RP-HPLC) Method
This method is designed for the quantification of this compound and the detection of process-related impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: Water with 0.1% Phosphoric Acid
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 50% B
-
5-25 min: 50% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 50% B
-
31-35 min: 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
2. Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for identifying volatile and semi-volatile impurities.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 10 min at 280 °C.
-
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-450 amu.
-
Sample Preparation:
3. Quantitative ¹H NMR (qNMR)
This method can be used for absolute purity determination without the need for a specific reference standard of the analyte.
-
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).[3][4]
-
Internal Standard: A certified reference material with known purity and signals that do not overlap with the analyte (e.g., maleic acid).[3]
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d6).[3]
-
Procedure:
-
Accurately weigh the this compound sample and the internal standard into an NMR tube.[3]
-
Dissolve the contents in the deuterated solvent.
-
Acquire the ¹H NMR spectrum with appropriate relaxation delays to ensure accurate integration.
-
Data Presentation
Table 1: Representative HPLC Data for Purity Analysis
| Compound | Retention Time (min) | Peak Area | % Area |
| Impurity A (e.g., Methyl 4-methoxybenzoate) | 8.5 | 25,000 | 0.8 |
| Impurity B (e.g., Starting Material) | 10.2 | 45,000 | 1.5 |
| This compound | 15.8 | 2,910,000 | 97.0 |
| Impurity C (e.g., Dimer by-product) | 20.1 | 60,000 | 2.0 |
Mandatory Visualization
References
X-ray crystal structure of Methyl 2-(bromomethyl)-4-methoxybenzoate derivatives
A Comparative Guide to the X-ray Crystal Structures of Methyl Benzoate Derivatives
This guide provides a comparative analysis of the X-ray crystal structures of several methyl benzoate derivatives, offering insights into their solid-state conformations and packing. While the specific crystal structure for Methyl 2-(bromomethyl)-4-methoxybenzoate was not publicly available, this guide examines structurally related compounds containing key functional groups such as bromomethyl and methoxy substituents. The presented data and methodologies are valuable for researchers, scientists, and professionals in drug development and materials science for understanding structure-property relationships.
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for a selection of methyl benzoate derivatives, allowing for a direct comparison of their crystal structures.
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate[1] | C₁₆H₁₅NO₆ | Monoclinic | P2(1)/c | 5.590(2) | 17.591(7) | 15.427(6) | 90 | 90 | 90 | 1516.9(10) | 4 |
| Methyl 2-methoxy-4-{[2-(4-nitrophenyl)hydrazinylidene]methyl}benzoate[2] | C₁₆H₁₅N₃O₅ | Monoclinic | P2(1)/c | 8.5983(7) | 14.6982(9) | 13.2096(10) | 90 | 107.860(9) | 90 | 1589.0(2) | 4 |
| Methyl 4-acetoxy-3-methoxybenzoate[3] | C₁₁H₁₂O₅ | Orthorhombic | P2₁2₁2₁ | 5.5523(7) | 12.7610(17) | 15.374(2) | 90 | 90 | 90 | 1089.3(2) | 4 |
| 2-(4-chlorophenyl)-2-oxoethyl 3-bromobenzoate[4] | C₁₅H₁₀BrClO₃ | Triclinic | P-1 | 6.6797(3) | 10.0238(4) | 10.7851(5) | 90.980(4) | 107.573(4) | 92.138(3) | 687.64(5) | 2 |
Experimental Protocols
The determination of the crystal structures for the compounds listed above generally follows a standard single-crystal X-ray diffraction workflow.
Synthesis and Crystallization
The synthesis of these derivatives varies depending on the target molecule. For instance, Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate was synthesized from 4-hydroxy-3-methoxybenzoic acid through a multi-step process involving esterification, benzylation, and nitration[1]. Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a saturated solution of the compound in an appropriate solvent or by vapor diffusion techniques.
X-ray Data Collection and Structure Refinement
A suitable single crystal is mounted on a diffractometer. The crystal is kept at a constant temperature, often 100 K or 296 K, while being irradiated with monochromatic X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å). The diffraction data are collected as a series of frames at different crystal orientations.
The collected data are then processed to yield a set of structure factors. The crystal structure is solved using direct methods or Patterson methods, and the structural model is refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model. The final structural model is validated using tools like CHECKCIF.
Visualizations
The following diagrams illustrate key workflows and relationships in crystallographic analysis.
Caption: General workflow for single-crystal X-ray structure determination.
This guide highlights the crystallographic data of several methyl benzoate derivatives, providing a comparative framework for understanding their solid-state structures. The experimental protocols and workflows described are fundamental to the field of crystallography and essential for the characterization of new materials.
References
Kinetic Studies of Reactions with Methyl 2-(bromomethyl)-4-methoxybenzoate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic studies of nucleophilic substitution reactions involving Methyl 2-(bromomethyl)-4-methoxybenzoate. Due to the limited availability of specific kinetic data for this particular compound in publicly accessible literature, this guide establishes a framework for comparison by utilizing kinetic data from closely related and extensively studied substituted benzyl bromides. The principles of physical organic chemistry, particularly the influence of aromatic substituents on reaction rates, are leveraged to predict and compare the reactivity of the title compound with various alternatives.
Introduction to Nucleophilic Substitution Reactions of Benzyl Bromides
Benzyl bromides are versatile reagents in organic synthesis, readily undergoing nucleophilic substitution reactions via both SN1 and SN2 mechanisms.[1][2] The benzylic position is activated towards substitution due to the ability of the adjacent aromatic ring to stabilize both the transition state in an SN2 reaction and the carbocation intermediate in an SN1 reaction.[2][3] The operative mechanism is influenced by several factors, including the nature of the nucleophile, the solvent, and the electronic effects of substituents on the benzene ring.[4][5]
For this compound, a primary benzylic bromide, the SN2 pathway is generally expected to be favored, especially with strong nucleophiles in polar aprotic solvents.[6] However, the presence of two substituents on the aromatic ring, a methoxy group at the 4-position and a methoxycarbonyl group at the 2-position, will significantly modulate its reactivity compared to unsubstituted benzyl bromide.
Comparative Kinetic Data
To contextualize the reactivity of this compound, this section presents kinetic data for the nucleophilic substitution of unsubstituted benzyl bromide and discusses the expected impact of the substituents present in the title compound.
Table 1: Second-Order Rate Constants for the Reaction of Benzyl Bromide with Various Nucleophiles
This table summarizes the second-order rate constants (k2) for the reaction of benzyl bromide with a selection of nucleophiles in acetone at 25°C, providing a baseline for comparison.
| Nucleophile | k2 (x 10-4 M-1s-1) |
| Thiocyanate (SCN-) | 850 |
| Iodide (I-) | 740 |
| Azide (N3-) | 140 |
| Pyridine | 1.3 |
| Chloride (Cl-) | 0.085 |
Data compiled from various sources on nucleophilicity.
Table 2: Predicted Relative Reactivity of Substituted Benzyl Bromides in SN2 Reactions
This table provides a qualitative comparison of the expected reaction rates of this compound and other substituted benzyl bromides relative to unsubstituted benzyl bromide in a typical SN2 reaction. The predictions are based on the known electronic effects of the substituents (σ values from Hammett plots).[7][8]
| Benzyl Bromide Derivative | Substituent(s) | Expected Relative Rate | Rationale |
| Benzyl Bromide | -H | 1 (Baseline) | Reference compound. |
| This compound | 4-OCH3, 2-COOCH3 | Slower | The 4-methoxy group is electron-donating, which slightly deactivates the ring towards nucleophilic attack in an SN2 reaction.[9] The 2-methoxycarbonyl group is electron-withdrawing, which would typically accelerate an SN2 reaction; however, its ortho position may introduce steric hindrance, slowing the reaction. The net effect is likely a decreased rate compared to the unsubstituted analogue. |
| 4-Methoxybenzyl Bromide | 4-OCH3 | Slightly Slower | The electron-donating methoxy group deactivates the ring for SN2 reactions.[10] |
| 4-Nitrobenzyl Bromide | 4-NO2 | Faster | The strongly electron-withdrawing nitro group enhances the electrophilicity of the benzylic carbon, accelerating the SN2 reaction. |
| 4-Methylbenzyl Bromide | 4-CH3 | Slightly Slower | The electron-donating methyl group has a slight deactivating effect on the SN2 reaction rate. |
Experimental Protocols
A detailed and consistent experimental protocol is essential for obtaining reliable and comparable kinetic data. Below is a generalized methodology for studying the kinetics of nucleophilic substitution reactions of benzyl bromides.
General Protocol for a Kinetic Study of a Benzyl Bromide Reaction
Objective: To determine the second-order rate constant for the reaction of a substituted benzyl bromide with a specific nucleophile in a given solvent at a constant temperature.
Materials:
-
Substituted benzyl bromide (e.g., this compound)
-
Nucleophile (e.g., sodium thiocyanate)
-
Solvent (e.g., acetone, acetonitrile)
-
Thermostatted water bath or reaction block
-
Magnetic stirrer and stir bars
-
Volumetric flasks and pipettes
-
Reaction vessel (e.g., a jacketed beaker or a round-bottom flask)
-
Analytical instrument for monitoring the reaction progress (e.g., UV-Vis spectrophotometer, HPLC, or conductivity meter)[9]
Procedure:
-
Solution Preparation: Prepare stock solutions of the benzyl bromide and the nucleophile of known concentrations in the chosen solvent.
-
Temperature Equilibration: Place the reaction vessel and the solutions of the reactants in the thermostatted bath to allow them to reach the desired reaction temperature.
-
Reaction Initiation: At time zero (t=0), rapidly add a known volume of the nucleophile solution to the reaction vessel containing a known volume of the benzyl bromide solution. Ensure thorough mixing with the magnetic stirrer.
-
Reaction Monitoring: Monitor the progress of the reaction over time by periodically taking aliquots from the reaction mixture and analyzing them using a suitable analytical technique.
-
HPLC: Separate and quantify the concentrations of the reactant and product.
-
UV-Vis Spectrophotometry: Follow the change in absorbance at a wavelength where either the reactant or the product has a unique and strong absorption.
-
Conductivity Measurement: If the reaction produces or consumes ions, the change in the conductivity of the solution can be monitored.[9]
-
-
Data Analysis: Plot the appropriate concentration function versus time to determine the rate constant. For a second-order reaction, a plot of 1/([A]t - [A]0) (where [A] is the concentration of the limiting reactant) versus time will yield a straight line with a slope equal to the second-order rate constant, k2.
Visualizations
Reaction Pathway Diagram
Caption: Generalized SN2 reaction pathway for a benzyl bromide.
Experimental Workflow Diagram
Caption: Workflow for a typical kinetic experiment of a benzyl bromide reaction.
Logical Relationship of Substituent Effects
Caption: Influence of substituent electronic effects on SN2 reaction rates.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. quora.com [quora.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 7. web.viu.ca [web.viu.ca]
- 8. Hammett equation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. spcmc.ac.in [spcmc.ac.in]
No Direct Agrochemical Derivatives of Methyl 2-(bromomethyl)-4-methoxybenzoate Identified for Comparative Efficacy Analysis
Despite a comprehensive search of scientific literature and patent databases, no specific, commercially identified agrochemicals derived directly from Methyl 2-(bromomethyl)-4-methoxybenzoate have been found. This compound is consistently referenced as a versatile chemical intermediate for the synthesis of various molecules, including those with potential applications in the agrochemical sector. However, publicly available information does not link it as a direct precursor to any named fungicides, herbicides, or insecticides currently in use or under comparative study.
This compound is noted for its utility in organic synthesis, where its bromomethyl and methoxybenzoate functionalities allow for its incorporation into more complex molecular structures.[1] While it is categorized as an intermediate for agrochemicals, the specific end-products resulting from its use are not detailed in the available literature.[1][2]
The search did yield information on related isomers and their synthesis, such as Methyl 4-(bromomethyl)-2-methoxybenzoate and Methyl 4-(bromomethyl)-3-methoxybenzoate, which are also used as intermediates in the synthesis of pharmaceuticals and other chemical compounds.[3][4][5][6][7] For instance, a patent describes the synthesis of a methoxyacrylate-based fungicide, (E)-methyl 3-methoxy-2-(2-((5-methoxy-benzothiazol-2-ylthio)methyl)phenyl)acrylate, though it does not explicitly name this compound as the starting material.[8]
Without the identification of specific agrochemical products derived from this compound, a comparative efficacy guide as requested cannot be constructed. The core requirement of comparing the product's performance with other alternatives, supported by experimental data, is contingent on first identifying the product itself.
Therefore, this report concludes that while this compound is a recognized building block in agrochemical synthesis, there is no accessible data to perform a comparative efficacy analysis of any specific agrochemicals derived from it. Further research into proprietary synthesis routes of agrochemical companies might reveal such connections, but this information is not publicly available.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [myskinrecipes.com]
- 3. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google Patents [patents.google.com]
- 4. scbt.com [scbt.com]
- 5. Methyl 4-(bromomethyl)-2-methoxybenzoate | C10H11BrO3 | CID 11288398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. parchem.com [parchem.com]
- 7. methyl 4-(bromomethyl)-2-methoxybenzoate | 74733-27-0 [chemicalbook.com]
- 8. US9422254B2 - Methoxyacrylate-based fungicide and methods for preparing and using the same - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of Methyl 2-(bromomethyl)-4-methoxybenzoate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides essential information and a step-by-step operational plan for the proper disposal of Methyl 2-(bromomethyl)-4-methoxybenzoate (CAS No. 15365-25-0).
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE) to minimize exposure risks.
| Personal Protective Equipment (PPE) | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially in poorly ventilated areas or when dealing with spills. |
| Protective Clothing | A laboratory coat, long pants, and closed-toe shoes are mandatory. For larger quantities or in case of a spill, a chemically resistant apron or suit may be necessary. |
Step-by-Step Disposal Protocol
Disposal of this compound must be carried out in accordance with all applicable local, regional, and national environmental regulations.
-
Waste Identification and Segregation:
-
Designate this compound waste as "Hazardous Chemical Waste."
-
Segregate it from other waste streams, particularly from incompatible materials.
-
-
Containerization:
-
Use a dedicated, properly labeled, and leak-proof container for the collection of solid and any solutions containing this compound.
-
The container should be clearly marked with the chemical name, "Hazardous Waste," and any other identifiers required by your institution's waste management program.
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure area, away from heat, ignition sources, and incompatible materials.
-
Ensure the storage area has secondary containment to manage potential leaks.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide them with accurate information about the waste, including its composition and quantity.
-
-
Empty Container Disposal:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., acetone, ethanol).
-
The rinsate must be collected and disposed of as hazardous chemical waste.
-
After thorough cleaning, the container can be disposed of according to your institution's guidelines for non-hazardous laboratory waste, or as advised by your EHS department.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
It is imperative to consult with your institution's EHS department or a qualified waste management professional to ensure full compliance with all regulations, as disposal requirements can vary. This guidance is intended to supplement, not replace, institutional and regulatory protocols.
Safeguarding Your Research: Personal Protective Equipment and Handling Guidelines for Methyl 2-(bromomethyl)-4-methoxybenzoate
For Immediate Reference: Essential Safety and Handling Protocols
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Methyl 2-(bromomethyl)-4-methoxybenzoate (CAS 15365-25-0). Adherence to these procedures is paramount to ensure personal safety and maintain a secure laboratory environment. This compound and its analogs are classified as hazardous, causing skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Some related compounds are also lachrymators, meaning they can cause tearing.[4]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is non-negotiable when working with this compound. The following table summarizes the required equipment, specifications, and use cases.
| PPE Category | Specifications and Use |
| Eye and Face Protection | Safety Goggles: Must meet ANSI Z87.1 or European Standard EN166.[5][6] Required at all times in the laboratory. Face Shield: To be worn in addition to goggles when there is a potential for splashes or splattering.[4] |
| Hand Protection | Chemical-Resistant Gloves: Disposable nitrile gloves are suitable for protection against accidental contact with small quantities.[4] For extended contact or immersion, consult the glove manufacturer's resistance data. Always inspect gloves before use and remove them correctly to avoid skin contamination. |
| Body Protection | Laboratory Coat: A buttoned, long-sleeved lab coat is mandatory. Protective Clothing: Wear appropriate protective clothing to prevent skin exposure.[5][6] |
| Respiratory Protection | Fume Hood: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4] Respirator: If working outside a fume hood or if exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[5][6] |
Operational Plan: Step-by-Step Handling Procedure
Following a structured workflow is essential for minimizing risk. The diagram below illustrates the key steps for safely handling this compound from preparation to disposal.
Experimental Protocol:
-
Preparation:
-
Before entering the laboratory, ensure you are familiar with the Safety Data Sheet (SDS) for this compound.
-
Don all required PPE as outlined in the table above.
-
Prepare your designated workspace in the chemical fume hood. Ensure the sash is at the appropriate working height.
-
Gather all necessary chemicals, glassware, and equipment.
-
-
Handling:
-
Storage:
Disposal Plan: Managing Hazardous Waste
Chemical waste from handling this compound is classified as hazardous and must be disposed of according to institutional and regulatory guidelines.[2]
-
Solid Waste: Collect any solid waste, including contaminated consumables (e.g., weigh boats, gloves, paper towels), in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a properly labeled, sealed container for halogenated organic waste.
-
Decontamination: All glassware and equipment that have come into contact with the chemical must be decontaminated. Rinse with an appropriate solvent (e.g., acetone) and collect the rinsate as hazardous waste.
-
Disposal Method: The approved disposal method may involve dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[1] Consult your institution's environmental health and safety (EHS) office for specific procedures.
Emergency Procedures: Immediate Actions
| Exposure Route | First-Aid Measures |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[5] Seek immediate medical attention.[5] |
| Eye Contact | Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[5] Remove contact lenses if present and easy to do. Continue rinsing.[1][5] Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[5] Seek immediate medical attention or call a poison control center.[6] |
| Spills | Evacuate the area. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1] For larger spills, contact your institution's EHS team. Ensure adequate ventilation.[2] |
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. echemi.com [echemi.com]
- 4. Lachrymators | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


